Pentanoic-d9 acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672929 | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-50-6 | |
| Record name | Pentanoic-d9 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115871-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Pentanoic-d9 Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and common applications of pentanoic-d9 acid. A deuterated analog of valeric acid, this compound serves as a crucial tool in metabolic research and analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates relevant metabolic and analytical workflows.
Core Chemical Properties and Structure
This compound, also known as valeric-d9 acid, is a saturated fatty acid where nine hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of its non-labeled counterpart, pentanoic acid, in various biological and chemical matrices.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated form.
| Property | This compound | Pentanoic Acid (for comparison) |
| Molecular Formula | C₅HD₉O₂ | C₅H₁₀O₂ |
| Molecular Weight | 111.19 g/mol [2] | 102.13 g/mol [3] |
| CAS Number | 115871-50-6[4] | 109-52-4[3] |
| Appearance | Colorless liquid[1] | Colorless liquid with an unpleasant odor[5] |
| Boiling Point | ~185 °C (lit.)[6] | 186 °C[7] |
| Melting Point | -18 to -20 °C (lit.)[6] | -34 °C[5] |
| Density | ~0.94 g/cm³[5] | 0.94 g/cm³[5] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and Ethanol.[1] Limited solubility in water.[8] | Miscible with alcohol and ether. Slightly soluble in water (2.4 g/100 mL).[5] |
| Isotopic Purity | Typically ≥98%[4] | Not Applicable |
Structural Information
The structural details of this compound are essential for its identification and application in analytical methods.
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid[9] |
| Synonyms | Valeric-d9 acid, C5:0-d9, FA 5:0-d9[1] |
| SMILES | O=C(O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H][1] |
| InChI | InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2[9] |
| InChIKey | NQPDZGIKBAWPEJ-YNSOAAEFSA-N[1] |
Experimental Protocols
This compound is predominantly used as an internal standard in quantitative mass spectrometry. Below are detailed protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Quantification of Pentanoic Acid in Plasma using GC-MS with this compound as an Internal Standard
This protocol outlines the extraction, derivatization, and analysis of pentanoic acid from a plasma sample.
1. Sample Preparation and Lipid Extraction (Folch Method): [1]
- To 100 µL of plasma in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in methanol).
- Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
- Vortex the mixture vigorously for 1 minute.
- Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
- Dry the organic extract under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): [1]
- To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.
- Cap the tube tightly and heat at 60°C for 1 hour to convert the fatty acids to their methyl esters.
- Cool the reaction mixture to room temperature.
- Add 1 mL of water and 1 mL of hexane.
- Vortex thoroughly to extract the FAMEs into the hexane layer.
- Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial.
3. GC-MS Analysis:
- Inject 1 µL of the hexane extract into the GC-MS system.
- GC Conditions (Example):
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Injector Temperature: 250°C
- Oven Program: Start at 70°C, hold for 1 min, ramp to 240°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: Monitor characteristic ions for pentanoic acid methyl ester and this compound methyl ester.
Protocol 2: Quantification of Pentanoic Acid in Cell Culture using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for analyzing underivatized fatty acids, which simplifies sample preparation.[1]
1. Sample Preparation and Metabolite Extraction:
- Grow cells to the desired confluency in a 6-well plate.
- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Add a known amount of this compound solution.
- Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[10]
2. LC-MS/MS Analysis:
- Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
- LC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- MS/MS Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Set specific precursor-to-product ion transitions for both pentanoic acid and this compound.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant metabolic pathway involving pentanoic acid.
Caption: General workflow for fatty acid analysis using GC-MS.
Caption: General workflow for fatty acid analysis using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. amsbio.com [amsbio.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to Deuterated Pentanoic Acid: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on deuterated pentanoic acid, a critical tool in modern research and development. From its various synonyms and chemical properties to its applications as an internal standard in quantitative analysis, this document provides the detailed information necessary for its effective use in the laboratory.
Introduction to Deuterated Pentanoic Acid
Deuterated pentanoic acid is a stable isotope-labeled version of pentanoic acid where one or more hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution, while having a minimal impact on the compound's chemical properties, provides a distinct mass signature that is invaluable for a variety of analytical techniques, particularly mass spectrometry. Its primary application lies in its use as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices.
Synonyms and Chemical Nomenclature
Deuterated pentanoic acid is known by several synonyms, often reflecting the number of deuterium atoms and the common name for pentanoic acid, which is valeric acid. The nomenclature can also specify the position of the deuterium atoms. Below is a summary of common synonyms for various deuterated forms of pentanoic acid.
Table 1: Synonyms for Deuterated Pentanoic Acid
| Deuteration Level | Common Synonyms | IUPAC Name Example |
| d2 | Pentanoic-2,2-d2 Acid, α-Dideuteropentanoic acid | 2,2-dideuteriopentanoic acid |
| d2 | Pentanoic-3,3-d2 Acid, β-Dideuteropentanoic acid | 3,3-dideuteriopentanoic acid |
| d3 | Pentanoic-5,5,5-d3 Acid, δ-Trideuteropentanoic acid | 5,5,5-trideuteriopentanoic acid |
| d9 | Pentanoic Acid-d9, Valeric Acid-d9, C5:0-d9, FA 5:0-d9 | 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid[1] |
Quantitative Data
The physical and chemical properties of deuterated pentanoic acid are crucial for its use as an analytical standard. The following table summarizes key quantitative data for several common deuterated analogs.
Table 2: Quantitative Data for Deuterated Pentanoic Acid Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |
| Pentanoic-2,2-d2 Acid | 64118-37-2 | C₅H₈D₂O₂ | 104.14 | >98% |
| Pentanoic-3,3-d2 Acid | 83741-74-6 | C₅H₈D₂O₂ | 104.14 | 98 atom % D |
| Pentanoic-5,5,5-d3 Acid | 83741-76-8 | C₅H₇D₃O₂ | 105.15 | 98 atom % D |
| Pentanoic Acid-d9 | 115871-50-6 | C₅HD₉O₂ | 111.19 | ≥98% |
Experimental Protocols
Deuterated pentanoic acid is most commonly employed as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) for the analysis of short-chain fatty acids (SCFAs) in biological samples.
Quantification of Pentanoic Acid in Biological Samples using LC-MS with a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of pentanoic acid in a biological matrix (e.g., plasma, fecal water) using Pentanoic Acid-d9 as an internal standard.
4.1.1. Materials and Reagents
-
Pentanoic Acid (analytical standard)
-
Pentanoic Acid-d9 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Derivatizing agent (e.g., 3-nitrophenylhydrazine (3-NPH) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with an appropriate labeling reagent)
-
Biological matrix (e.g., plasma, fecal extract)
4.1.2. Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of pentanoic acid (1 mg/mL) in methanol.
-
Prepare a stock solution of Pentanoic Acid-d9 (1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of pentanoic acid at various concentrations.
-
Prepare a working internal standard solution of Pentanoic Acid-d9 at a fixed concentration (e.g., 10 µg/mL).
-
-
Sample Spiking and Extraction:
-
To an aliquot of the biological sample (e.g., 100 µL of plasma), add a known volume of the internal standard working solution (e.g., 10 µL).
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (if necessary for improved chromatographic retention and sensitivity):
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in the derivatization reagent solution.
-
Incubate the mixture according to the derivatization protocol (e.g., 60°C for 30 minutes).
-
After incubation, dilute the sample with the initial mobile phase for LC-MS analysis.
-
4.1.3. LC-MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of pentanoic acid from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the derivatization.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pentanoic Acid: Optimize the precursor ion ([M-H]⁻ or derivatized [M+H]⁺) and a characteristic product ion.
-
Pentanoic Acid-d9: Optimize the corresponding precursor and product ions, accounting for the mass shift due to deuteration.
-
-
4.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the pentanoic acid standard to the internal standard against the concentration of the standards.
-
Determine the concentration of pentanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Pathways and Workflows
Metabolic Pathway of Pentanoic Acid
Pentanoic acid, a short-chain fatty acid, is produced by the gut microbiota and is metabolized in the host. The following diagram illustrates a simplified metabolic pathway.
Experimental Workflow for LC-MS Quantification
The following diagram outlines the general workflow for the quantitative analysis of an analyte using a deuterated internal standard.
References
A Comprehensive Technical Guide to the Physical Characteristics of Pentanoic-d9 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical characteristics of Pentanoic-d9 acid, a deuterated form of pentanoic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details quantitative physical properties, outlines relevant experimental methodologies, and visualizes key metabolic and experimental workflows.
Core Physical and Chemical Properties
This compound, also known as valeric-d9 acid, is a saturated fatty acid where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, pentanoic acid.[1] Its physical properties are similar to pentanoic acid, with slight variations due to the increased mass of deuterium.
| Property | Value | Notes |
| Molecular Formula | C₅HD₉O₂ | - |
| Molecular Weight | 111.19 g/mol | [2] |
| Physical State | Liquid | at 25 °C |
| Appearance | Colorless liquid | [3] |
| Odor | Unpleasant, rancid | [3] |
| Density | 1.022 g/mL | at 25 °C[2] |
| Boiling Point | 185 °C | [2][4] |
| Melting Point | -20 to -18 °C | [2][4] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental settings. While specific quantitative data for the deuterated form in water is limited, its solubility is generally described as limited or moderate.[2] The non-deuterated form, pentanoic acid, has a reported solubility of 4.97 g/100 mL in water.[3] Due to the similar chemical structure, the solubility of this compound in water is expected to be in a comparable range.
This compound exhibits good solubility in various organic solvents, a key characteristic for its use in sample preparation for analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
Experimental Protocols
The determination of the physical characteristics of fatty acids like this compound involves standardized experimental protocols. Below are detailed methodologies for key experiments.
Determination of Density
The density of liquid fatty acids can be accurately determined using a pycnometer or a hydrometer.[5]
Methodology using a Pycnometer:
-
Calibration: The pycnometer is first calibrated by determining the mass of a known volume of a reference liquid with a precisely known density (e.g., deionized water) at a controlled temperature (e.g., 25 °C).
-
Sample Measurement: The pycnometer is thoroughly cleaned, dried, and weighed. It is then filled with this compound, ensuring no air bubbles are present. The filled pycnometer is brought to the same controlled temperature as the calibration.
-
Mass Determination: The mass of the filled pycnometer is accurately measured.
-
Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer determined during calibration.
Determination of Solubility
The solubility of a fatty acid in a given solvent can be determined through various methods, including simple miscibility tests and turbidimetry.[6][7]
Methodology for Qualitative Solubility (Miscibility Test):
-
Sample Preparation: A known volume of the solvent (e.g., water, ethanol) is placed in a test tube.
-
Addition of Solute: A small, measured amount of this compound is added to the test tube.
-
Observation: The mixture is agitated, and the solubility is observed. The formation of a single, clear phase indicates solubility, while the presence of separate layers or a cloudy suspension indicates insolubility or limited solubility.[7] This process can be repeated with increasing amounts of the fatty acid to estimate the saturation point.
Methodology for Quantitative Solubility (Turbidimetry):
-
Standard Solutions: A series of standard solutions with known concentrations of this compound in the solvent of interest are prepared.
-
Turbidity Measurement: The turbidity of each standard solution is measured using a turbidimeter.
-
Calibration Curve: A calibration curve is generated by plotting turbidity as a function of concentration.
-
Sample Analysis: A saturated solution of this compound is prepared and its turbidity is measured.
-
Concentration Determination: The concentration of the saturated solution, which corresponds to the solubility, is determined from the calibration curve.[6]
Visualizing Workflows and Pathways
Understanding the context in which this compound is used is crucial for researchers. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant metabolic pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Valeric-d9 acid D 98atom 115871-50-6 [sigmaaldrich.com]
- 3. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Pentanoic Acid-d9 | CAS#:115871-50-6 | Chemsrc [chemsrc.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
The Biological Significance of Pentanoic Acid: A Technical Guide for Researchers
Abstract
Pentanoic acid, also known as valeric acid, is a five-carbon short-chain fatty acid (SCFA) that has emerged as a significant bioactive molecule in human physiology and disease. Predominantly produced by the gut microbiota through the fermentation of dietary fiber, pentanoic acid acts as a crucial signaling molecule within the gut-brain axis and exerts systemic effects. Its biological activities are multifaceted, encompassing roles in neuroprotection, immunomodulation, and potential therapeutic applications in a range of disorders. This technical guide provides an in-depth overview of the biological significance of pentanoic acid, with a focus on its quantitative presence in biological systems, its mechanisms of action through signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of SCFAs and their therapeutic potential.
Introduction
Pentanoic acid is a straight-chain saturated fatty acid naturally found in the plant Valeriana officinalis and is also a product of microbial metabolism in the human gut.[1] As a member of the SCFA family, alongside more abundant counterparts like acetate, propionate, and butyrate, pentanoic acid contributes to the intricate communication network between the gut microbiome and the host.[1][2][3] Its moderate lipophilicity allows for efficient absorption and distribution to various tissues, where it can exert its biological effects.[1]
The biological relevance of pentanoic acid stems from its ability to modulate key cellular processes. It is a known inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][4] By inhibiting HDACs, pentanoic acid can influence inflammatory responses and cellular differentiation.[5] Furthermore, it acts as a ligand for G-protein coupled receptors (GPRs), such as GPR41 and GPR43, which are involved in metabolic and immune signaling.[1][6]
Recent research has highlighted the neuroprotective properties of pentanoic acid in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][8] It has been shown to mitigate neuroinflammation, reduce oxidative stress, and protect dopaminergic neurons.[7][9] In the realm of immunology, pentanoic acid demonstrates immunomodulatory effects by promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in lymphocytes.[5] These diverse functions underscore the potential of pentanoic acid and its derivatives as novel therapeutic agents. This guide aims to provide a comprehensive technical resource for the scientific community to further explore the biological significance of this intriguing molecule.
Quantitative Data on Pentanoic Acid
The concentration of pentanoic acid in biological systems is a critical determinant of its physiological effects. The following tables summarize available quantitative data from various studies.
Table 1: Concentration of Pentanoic Acid in Human Stool
| Sample Origin | Concentration (ng/g of stool) | Analytical Method | Reference |
| Healthy Volunteers (UK) | 88 - 21,886 | Thermal Desorption GC-MS | [10][11] |
| Healthy Volunteers (South America) | Not explicitly stated, but significantly different from UK samples | Thermal Desorption GC-MS | [11] |
Table 2: Dose-Response of Valeric Acid in a Neuroprotection Study
| Animal Model | Treatment | Dosage | Observed Effects | Reference |
| Rotenone-induced Parkinson's Disease Rat Model | Valeric Acid (intraperitoneal) | 40 mg/kg daily for four weeks | Prevented upregulation of pro-inflammatory cytokines, oxidative stress, and α-synuclein expression; mitigated hyperactivation of microglia and astrocytes; prevented dopaminergic neuron loss. | [7][9] |
Table 3: Inhibitory Concentration (IC50) of Short-Chain Fatty Acids on Histone Deacetylases (HDACs)
| Compound | HDAC Isoform(s) | IC50 (mM) | Assay System | Reference |
| Butyrate | Total HDACs | 0.09 | Nuclear extracts from HT-29 human colon carcinoma cells | [12] |
| Propionate | Total HDACs | Less potent than butyrate | Nuclear extracts from HT-29 human colon carcinoma cells | [12] |
| Pentanoic Acid (Valeric Acid) | Not explicitly detailed in a comparative table in the provided search results. However, it is recognized as an HDAC inhibitor. | Data not available in a comparative table. | [1][4] |
Note: While pentanoic acid is a known HDAC inhibitor, specific IC50 values against different HDAC isoforms were not available in a comparative tabular format in the initial search results. Further targeted research would be required to populate this specific data.
Signaling Pathways and Mechanisms of Action
Pentanoic acid exerts its biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
Figure 1: Mechanism of HDAC Inhibition by Pentanoic Acid.
Figure 2: Neuroprotective Effects of Valeric Acid.
Figure 3: Pentanoate-Induced IL-10 Production in Lymphocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of pentanoic acid.
Quantification of Pentanoic Acid in Fecal Samples by Gas Chromatography (GC)
This protocol is adapted from methodologies described for the analysis of short-chain fatty acids in fecal samples.[13][14]
Objective: To quantify the concentration of pentanoic acid in fecal samples.
Materials:
-
Fecal samples, stored at -80°C
-
Ethyl acetate (solvent)
-
1 M HCl
-
Pentanoic acid standard
-
Internal standard (e.g., heptanoic acid)
-
Centrifuge tubes (5 ml)
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
GC column suitable for SCFA analysis (e.g., DB-23)
Procedure:
-
Sample Preparation:
-
Thaw frozen fecal samples on ice.
-
Weigh approximately 100 mg of the fecal sample into a 5 ml centrifuge tube.
-
Add 1 ml of 1 M HCl to the tube.
-
Add a known concentration of the internal standard.
-
Add 2 ml of ethyl acetate.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
-
Extraction:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (ethyl acetate) containing the SCFAs and transfer it to a clean vial.
-
-
GC Analysis:
-
Inject 1 µl of the extracted sample into the GC-FID.
-
Use an appropriate temperature program for the GC oven to separate the SCFAs. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 200-240°C.
-
The FID detector temperature is typically set at 250-300°C.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pentanoic acid.
-
Identify the pentanoic acid peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the concentration of pentanoic acid in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
-
Figure 4: Workflow for GC Analysis of Pentanoic Acid.
Assessment of Neuroinflammation in a Rotenone-Induced Parkinson's Disease Animal Model
This protocol is based on the study by El-Shamarka et al. (2020), investigating the neuroprotective effects of valeric acid.[9]
Objective: To evaluate the effect of pentanoic acid on neuroinflammatory markers in a rat model of Parkinson's disease.
Materials:
-
Male Wistar rats
-
Rotenone
-
Pentanoic acid (Valeric acid)
-
Vehicle (e.g., corn oil)
-
Anesthesia
-
Perfusion solutions (saline and paraformaldehyde)
-
Brain tissue processing reagents (for histology or biochemical assays)
-
Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)
-
ELISA kits for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)
-
Reagents for oxidative stress markers (e.g., malondialdehyde assay)
Procedure:
-
Animal Model Induction:
-
Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) daily for a specified period (e.g., 28 days) to induce Parkinson's-like pathology.
-
-
Treatment:
-
Administer pentanoic acid (e.g., 40 mg/kg, intraperitoneally) daily, either prior to or concurrently with rotenone administration.
-
A control group should receive the vehicle only.
-
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde for histological analysis, or collect fresh brain tissue for biochemical assays.
-
-
Immunohistochemistry for Glial Activation:
-
Process the fixed brain tissue for sectioning.
-
Perform immunohistochemical staining on brain sections (substantia nigra and striatum) using antibodies against Iba1 (microglia) and GFAP (astrocytes).
-
Quantify the number and morphology of activated glial cells using microscopy and image analysis software.
-
-
ELISA for Pro-inflammatory Cytokines:
-
Homogenize fresh brain tissue.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using specific ELISA kits according to the manufacturer's instructions.
-
-
Assessment of Oxidative Stress:
-
Measure markers of oxidative stress, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation), in brain homogenates using commercially available assay kits.
-
In Vitro Stimulation of Lymphocytes for IL-10 Production
This protocol is a general guide for assessing the immunomodulatory effects of pentanoic acid on lymphocytes, based on principles of in vitro cell culture and cytokine analysis.[5]
Objective: To determine if pentanoic acid can induce the production of IL-10 by lymphocytes in vitro.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Pentanoic acid (sodium pentanoate)
-
Cell stimulation reagents (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IL-10)
-
ELISA kit for human IL-10
Procedure:
-
Cell Culture:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Culture the PBMCs in complete RPMI-1640 medium.
-
-
Cell Stimulation and Treatment:
-
Seed the PBMCs in a culture plate.
-
Treat the cells with different concentrations of pentanoic acid.
-
Stimulate the cells with a mitogen like PHA or with anti-CD3/CD28 antibodies to activate T lymphocytes.
-
Include an unstimulated control and a stimulated control without pentanoic acid.
-
-
Intracellular Cytokine Staining for Flow Cytometry:
-
After a suitable incubation period (e.g., 24-48 hours), add a protein transport inhibitor (Brefeldin A or Monensin) for the last 4-6 hours of culture to allow intracellular accumulation of cytokines.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-10 using a fluorescently labeled anti-IL-10 antibody.
-
Analyze the cells by flow cytometry to determine the percentage of IL-10-producing cells within different lymphocyte populations.
-
-
ELISA for Secreted IL-10:
-
After the incubation period (without the protein transport inhibitor), collect the cell culture supernatants.
-
Measure the concentration of secreted IL-10 in the supernatants using a human IL-10 ELISA kit according to the manufacturer's instructions.
-
Conclusion and Future Directions
Pentanoic acid is a biologically active SCFA with significant implications for human health and disease. Its ability to modulate fundamental cellular processes, including epigenetic regulation and inflammatory signaling, positions it as a promising candidate for therapeutic development. The neuroprotective effects observed in preclinical models of Parkinson's disease and its immunomodulatory properties highlight its potential in treating a range of complex disorders.
For drug development professionals, the esters of pentanoic acid, known as valerates, are already utilized to enhance the solubility and efficacy of steroid-based pharmaceuticals.[15] This established use provides a foundation for exploring novel derivatives of pentanoic acid with improved pharmacokinetic and pharmacodynamic properties.
Future research should focus on several key areas. A more comprehensive understanding of the concentration of pentanoic acid in different human tissues and its variation in health and disease is needed. Further elucidation of its specific molecular targets and the downstream consequences of its signaling is crucial. Well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for neurodegenerative, inflammatory, and other diseases. The continued investigation of this multifaceted molecule holds great promise for advancing our understanding of the gut-microbiome-host interaction and for the development of novel therapeutic strategies.
References
- 1. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. | Semantic Scholar [semanticscholar.org]
- 2. Production of IL-10 by human natural killer cells stimulated with IL-2 and/or IL-12. | Sigma-Aldrich [merckmillipore.com]
- 3. Production of IL-10 by human natural killer cells stimulated with IL-2 and/or IL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Generation of Interleukin 10–producing Regulatory CD4+ T Cells Is Induced by Immunosuppressive Drugs and Inhibited by T Helper Type 1 (Th1)– and Th2-inducing Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. Fecal Short Chain Fatty Acids (SCFAs) Measurement [bio-protocol.org]
- 6. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 7. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsartor.org [gsartor.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Pentanoic-d9 Acid for Researchers and Drug Development Professionals
An in-depth overview of the commercial availability, and technical application of Pentanoic-d9 acid as an internal standard in mass spectrometry-based quantification.
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the commercial landscape and practical application of this compound. This deuterated analog of pentanoic acid is a critical tool for achieving accurate and reliable quantification of its non-labeled counterpart in various biological matrices through mass spectrometry.
Commercial Availability and Suppliers
This compound, also known as Valeric-d9 acid, is readily available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. These suppliers offer the product in various quantities with high chemical and isotopic purity, ensuring its suitability for sensitive analytical applications. The choice of supplier may depend on factors such as geographical location, required quantity, and specific documentation needs.
Below is a summary of prominent commercial suppliers and their typical product specifications. Please note that pricing and availability are subject to change and it is recommended to contact the suppliers directly for the most current information.
| Supplier | CAS Number | Chemical Purity | Isotopic Purity (atom % D) | Available Quantities |
| Cayman Chemical [1][2][3] | 115871-50-6 | ≥98% | Not specified | 100 mg, 250 mg, 500 mg |
| Sigma-Aldrich (Merck) [4][5] | 115871-50-6 | Not specified | 98 atom % D | Custom packaging available |
| Cambridge Isotope Laboratories, Inc. [6][7] | 115871-50-6 | 98% | 98% | 1 g, 5 g |
| LGC Standards [8] | 115871-50-6 | min 98% | 98 atom % D | 1 g |
| AbMole BioScience [9] | 115871-50-6 | ≥98.0% | Not specified | 1 g |
| Aladdin Scientific Corporation [10] | 115871-50-6 | ≥98% | ≥98 atom% D | Not specified |
| Biosynth [11] | 115871-50-6 | Not specified | Not specified | Not specified |
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₅HD₉O₂[1][3] |
| Molecular Weight | ~111.19 g/mol [6][7] |
| Appearance | Liquid[1][3] |
| Synonyms | Valeric-d9 acid, C5:0-d9, FA 5:0-d9[1][3] |
Application as an Internal Standard
This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of pentanoic acid.[2][3] The principle of using a stable isotope-labeled internal standard lies in its chemical and physical similarity to the analyte of interest. This similarity ensures that the internal standard behaves nearly identically to the analyte during sample preparation, extraction, and ionization, thereby effectively compensating for variations and losses that may occur during the analytical workflow.[12]
The general workflow for utilizing a deuterated internal standard is depicted below:
Experimental Protocols
While specific protocols should be optimized for the matrix and instrumentation used, the following sections provide detailed, representative methodologies for the quantification of pentanoic acid using this compound as an internal standard.
LC-MS/MS Protocol for Pentanoic Acid in Plasma
This protocol is a representative example for the quantification of pentanoic acid in a plasma matrix.
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a working internal standard solution (e.g., 1 µg/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for Pentanoic Acid: Monitor the transition from the precursor ion (m/z of deprotonated pentanoic acid) to a characteristic product ion.
-
MRM Transition for this compound: Monitor the transition from the precursor ion (m/z of deprotonated this compound) to a characteristic product ion.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of pentanoic acid and a fixed concentration of this compound.
-
Calculate the peak area ratio of pentanoic acid to this compound for all samples and standards.
-
Determine the concentration of pentanoic acid in the samples by interpolating their peak area ratios from the calibration curve.
-
GC-MS Protocol for Pentanoic Acid in Biological Samples
This protocol outlines a general procedure for GC-MS analysis, which often requires derivatization to increase the volatility of the carboxylic acid.
-
Internal Standard and Sample Preparation:
-
Follow the same procedure as in the LC-MS/MS protocol for preparing the internal standard and spiking the sample.
-
Perform an appropriate extraction (e.g., liquid-liquid extraction with a solvent like ethyl acetate) to isolate the fatty acids.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Add a derivatizing agent to convert the carboxylic acid to a more volatile ester. A common agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS esters.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature, ramp to a high temperature to ensure separation of analytes.
-
Injection Mode: Splitless or split injection.
-
Mass Spectrometry: Operate in electron ionization (EI) mode with selected ion monitoring (SIM).
-
SIM ions for Pentanoic Acid derivative: Select characteristic ions from the mass spectrum of the derivatized pentanoic acid.
-
SIM ions for this compound derivative: Select the corresponding characteristic ions for the deuterated derivative.
-
-
-
Quantification:
-
Follow the same quantification strategy as described for the LC-MS/MS protocol, using the peak areas of the selected ions.
-
Biological Role of Pentanoic Acid and Relevant Signaling Pathways
While this compound itself is used as an analytical tool, its non-deuterated counterpart, pentanoic acid (or valeric acid), is a short-chain fatty acid (SCFA) with recognized biological activity.[1][2] SCFAs are metabolites produced by the gut microbiota and play crucial roles in host physiology.[1] Pentanoic acid has been shown to act as a histone deacetylase (HDAC) inhibitor and can modulate inflammatory pathways.[3][4]
One of the key signaling pathways influenced by pentanoic acid is the NF-κB pathway, a central regulator of inflammation. By inhibiting HDACs, pentanoic acid can lead to the acetylation of proteins, including components of the NF-κB signaling cascade, which can ultimately suppress the expression of pro-inflammatory genes.
Furthermore, pentanoic acid can interact with G-protein coupled receptors, specifically free fatty acid receptors FFAR2 (GPR43) and FFAR3 (GPR41), which are involved in regulating host metabolism and immune responses.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of pentanoic acid in complex biological samples. Its commercial availability from multiple suppliers with high purity standards facilitates its integration into analytical workflows. The provided experimental protocols offer a solid foundation for method development in both LC-MS and GC-MS applications. Understanding the biological context of the non-deuterated analyte, pentanoic acid, and its role in signaling pathways can further enrich the interpretation of quantitative data in life science research and drug development.
References
- 1. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 2. metabolon.com [metabolon.com]
- 3. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic analysis of the role of carboxylic acids in metabolite signaling in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Human Metabolome Database: Showing metabocard for Valeric acid (HMDB0000892) [hmdb.ca]
- 10. benchchem.com [benchchem.com]
- 11. Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Abundance of Stable Isotopes in Pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of stable isotopes in pentanoic acid, a molecule of significant interest in various scientific and pharmaceutical domains. Understanding the isotopic composition of pentanoic acid is crucial for a range of applications, including metabolic research, drug development, and authentication studies. This document details the theoretical isotopic abundances, methodologies for their determination, and the factors influencing isotopic composition.
Introduction to Stable Isotopes in Organic Molecules
Stable isotopes are atoms of the same element that contain the same number of protons but a different number of neutrons, resulting in different atomic masses. Unlike radioactive isotopes, stable isotopes do not decay over time. The most common stable isotopes in organic molecules are those of carbon (¹²C and ¹³C) and hydrogen (¹H and ²H or Deuterium, D).
The natural abundance of a stable isotope refers to its relative prevalence in nature. These abundances are not perfectly constant and can vary slightly depending on the source of the material and the physical, chemical, and biological processes it has undergone. This phenomenon, known as isotopic fractionation, provides a powerful tool for tracing the origin and history of molecules.
For drug development professionals, understanding the natural isotopic abundance of a drug molecule like pentanoic acid is critical for:
-
Metabolic Studies: Tracing the metabolic fate of the molecule in vivo.
-
Authenticity and Origin Determination: Differentiating between synthetic and natural sources.
-
Quantitative Analysis: Using isotopically labeled internal standards for accurate quantification in complex matrices.
Theoretical Natural Abundance of Stable Isotopes in Pentanoic Acid
Pentanoic acid (C₅H₁₀O₂) is composed of carbon, hydrogen, and oxygen. The natural abundances of the stable isotopes of these elements are well-established. Based on these fundamental abundances, we can calculate the theoretical distribution of isotopologues of pentanoic acid.
Table 1: Natural Abundance of Stable Isotopes of Carbon and Hydrogen
| Isotope | Element | Natural Abundance (%) |
| ¹²C | Carbon | 98.93 |
| ¹³C | Carbon | 1.07 |
| ¹H | Hydrogen | 99.9885 |
| ²H (D) | Hydrogen | 0.0115 |
Source: IUPAC data.[1]
From these values, the probability of finding a pentanoic acid molecule with one or more heavy isotopes can be calculated. For instance, the likelihood of a pentanoic acid molecule containing one ¹³C atom is approximately 5.35% (1.07% x 5 carbon atoms).
It is important to note that these are theoretical values. The actual isotopic composition of a given sample of pentanoic acid can deviate from these values due to isotopic fractionation during its synthesis (either biological or chemical) and subsequent environmental or experimental processing.
Experimental Determination of Isotopic Abundance
The two primary analytical techniques for determining the natural abundance of stable isotopes in organic molecules like pentanoic acid are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a highly sensitive technique used to measure the relative abundance of isotopes in a sample.[2][3] For the analysis of organic compounds, it is often coupled with a gas chromatograph (GC) in a setup known as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
-
Sample Preparation:
-
Pentanoic acid is typically derivatized to a more volatile form, such as its methyl ester (pentanoic acid methyl ester), to improve its chromatographic properties. This is commonly achieved by reaction with a methylating agent like methanol in the presence of an acid catalyst.
-
The derivatized sample is dissolved in a suitable organic solvent.
-
-
Gas Chromatography (GC) Separation:
-
An aliquot of the prepared sample is injected into the GC.
-
The GC column separates the pentanoic acid derivative from other components in the sample matrix.
-
-
Combustion/Conversion:
-
As the separated compound elutes from the GC column, it passes through a combustion furnace (for δ¹³C analysis) or a high-temperature conversion furnace (for δ²H analysis).
-
In the combustion furnace (typically containing copper oxide at ~950°C), the organic compound is quantitatively converted to carbon dioxide (CO₂) and water (H₂O).
-
For δ²H analysis, the compound is converted to hydrogen gas (H₂) in a reduction furnace.
-
-
Water Removal and Gas Purification:
-
The resulting gases are passed through a water trap to remove H₂O.
-
Other potential impurities are removed to ensure that only the pure analyte gas (CO₂ or H₂) enters the mass spectrometer.
-
-
Isotope Ratio Mass Spectrometry (IRMS) Analysis:
-
The purified gas is introduced into the ion source of the IRMS.
-
The gas molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.
-
Highly sensitive detectors (Faraday cups) simultaneously measure the ion beams corresponding to the different isotopes (e.g., ¹²CO₂ and ¹³CO₂).
-
The ratio of the heavier to the lighter isotope is measured with very high precision.
-
-
Data Analysis:
-
Isotope ratios are expressed in delta (δ) notation in parts per thousand (‰ or "per mil") relative to an international standard (Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen).
-
The δ value is calculated using the following formula: δ (‰) = [(R_sample / R_standard) - 1] * 1000 where R is the ratio of the heavy to the light isotope.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine isotopic abundance, particularly for site-specific isotopic analysis within a molecule.[4][5][6][7][8] While less sensitive than IRMS for bulk isotopic measurements, quantitative ¹³C and ²H NMR can provide valuable information about the distribution of isotopes at specific atomic positions.
-
Sample Preparation:
-
A relatively high concentration of the purified pentanoic acid sample is dissolved in a deuterated NMR solvent.
-
A known internal standard may be added for quantification.
-
-
NMR Data Acquisition:
-
For ¹³C analysis, a quantitative ¹³C NMR spectrum is acquired. This requires specific experimental parameters to ensure that the signal intensity is directly proportional to the number of nuclei. This typically involves:
-
A long relaxation delay (D1) to allow for full relaxation of all carbon nuclei between scans.
-
Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-quantitative signal enhancements.
-
-
For ²H analysis, a quantitative ²H NMR spectrum is acquired.
-
-
Data Processing and Analysis:
-
The acquired NMR spectrum is processed (Fourier transformation, phase correction, baseline correction).
-
The integrals of the signals corresponding to each unique carbon or hydrogen position in the pentanoic acid molecule are carefully measured.
-
The relative abundance of ¹³C or ²H at each position can be determined by comparing the integral of the satellite peaks (due to coupling with the heavy isotope) to the main peak.
-
Factors Influencing the Natural Isotopic Abundance of Pentanoic Acid
The natural isotopic abundance of pentanoic acid can vary depending on several factors:
-
Source of Precursors: The isotopic composition of the starting materials used in the synthesis of pentanoic acid will directly influence its final isotopic signature. For example, pentanoic acid derived from C3 plants will have a different δ¹³C value than that derived from C4 plants.
-
Synthetic Pathway: Both biological and chemical synthetic pathways can exhibit kinetic isotope effects, where reactions involving lighter isotopes proceed at a slightly faster rate than those involving heavier isotopes. This can lead to an enrichment or depletion of heavy isotopes in the final product.
-
Environmental Conditions: For naturally produced pentanoic acid, environmental factors such as temperature, water availability, and nutrient sources can influence the isotopic composition of the precursor organisms and, consequently, the pentanoic acid they produce.
-
Post-synthetic Processes: Processes such as evaporation, degradation, and chemical reactions can alter the isotopic composition of a sample of pentanoic acid.
Table 2: Exemplary δ¹³C Values for Short-Chain Fatty Acids from Scientific Literature
| Fatty Acid | Source | δ¹³C (‰ vs. VPDB) | Reference |
| Palmitic Acid (C16:0) | Pine Needles | -26.8 to -25.8 | [9] |
| Stearic Acid (C18:0) | Pine Needles | -26.7 to -25.1 | [9] |
| Palmitic Acid (C16:0) | Mouse Brain | -16.7 ± 0.2 | [10] |
| Dicarboxylic Acids (C2-C4) | Atmospheric Aerosols | -14.6 to -19.2 | [2] |
Note: These values are provided as examples of the range of isotopic compositions observed for short-chain fatty acids in different matrices and are not specific to pentanoic acid.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of stable isotopes in pentanoic acid.
Caption: Experimental workflow for determining the isotopic composition of pentanoic acid using GC-C-IRMS.
Caption: Key factors that influence the natural isotopic abundance of pentanoic acid.
Conclusion
The natural abundance of stable isotopes in pentanoic acid is a fundamental property with significant implications for research, drug development, and quality control. While theoretical abundances can be calculated based on elemental isotopic compositions, the actual values are influenced by a variety of factors, making their experimental determination essential. Techniques like Isotope Ratio Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy provide the necessary tools for accurate and precise measurement of these isotopic signatures. A thorough understanding of these principles and methodologies will empower researchers and industry professionals to leverage the power of stable isotope analysis in their respective fields.
References
- 1. journals.plos.org [journals.plos.org]
- 2. yncenter.sites.yale.edu [yncenter.sites.yale.edu]
- 3. benchchem.com [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pentanoic acid (3,5-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]
- 8. Assessment of Compound-Specific Fatty Acid δ13C and δ2H Values to Track Fish Mobility in a Small Sub-alpine Catchment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound-specific carbon isotope analysis of short-chain fatty acids from Pine tissues: characterizing paleo-fire residues and plant exudates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Abundance Carbon Isotopic Analysis Indicates the Equal Contribution of Local Synthesis and Plasma Uptake to Palmitate Levels in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Carboxylic Acids in Biological Matrices Using Pentanoic-d9 Acid as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction In the fields of pharmaceutical development, clinical diagnostics, and metabolic research, the accurate and precise quantification of analytes in complex biological matrices like plasma or serum is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity.[1] However, analytical variability can be introduced during sample preparation, chromatography, and ionization.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for mitigating this variability and ensuring data reliability.[1][3]
Deuterated internal standards are chemically almost identical to the analyte, ensuring they behave similarly during the entire analytical process, including extraction, chromatography, and ionization.[4] This co-elution and similar behavior allow the SIL-IS to effectively normalize variations, leading to highly accurate and precise quantification.[3][5] This application note provides a detailed protocol for the use of Pentanoic-d9 acid as an internal standard for the quantification of short-chain carboxylic acids, with a specific focus on the therapeutic drug monitoring of Valproic Acid (VPA) in human plasma.
Principle of Isotope Dilution Mass Spectrometry (IDMS) The core principle behind using this compound is Isotope Dilution Mass Spectrometry (IDMS). A known, fixed concentration of the deuterated internal standard is added to every sample, calibrator, and quality control at the beginning of the workflow.[3] The mass spectrometer distinguishes between the native analyte and the heavier deuterated standard. By calculating the peak area ratio of the analyte to the internal standard, variations from sample handling, matrix effects, or instrument drift are effectively cancelled out.[2]
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocols
This section details the validated method for quantifying Valproic Acid in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
Valproic Acid (VPA) reference standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Type I, Ultrapure)
-
Control Human Plasma (K2-EDTA)
2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valproic Acid and this compound in separate volumetric flasks using methanol to create 1 mg/mL primary stock solutions. Store at -20°C.[3]
-
Working Solutions: Prepare intermediate and working standard solutions of VPA by serial dilution of the stock solution with 50:50 methanol/water. These are used to spike into the plasma to create calibration standards (CS).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 10 µg/mL.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the VPA working solutions into control human plasma to prepare a calibration curve (e.g., 2–200 µg/mL) and at least three levels of QCs (low, mid, high).[6][7]
3. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[3][6]
Caption: Workflow for sample preparation via protein precipitation.
4. LC-MS/MS System and Conditions The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| LC System | UHPLC System |
| Column | Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm[6] |
| Mobile Phase A | 0.1% Acetic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 1.0 mL/min[6] |
| Gradient | Isocratic: 60% Mobile Phase B[6] |
| Column Temperature | 45 °C[6] |
| Injection Volume | 5 µL |
| Run Time | 2.5 minutes |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550 °C |
| MRM Transition: VPA | Q1: 143.1 m/z -> Q3: 143.1 m/z[6][8] |
| MRM Transition: IS | Q1: 110.2 m/z -> Q3: 68.2 m/z (Example) |
| Collision Gas | Nitrogen |
Note: MS parameters, including collision energies and declustering potentials, must be optimized for the specific instrument used.
Data Presentation and Method Performance
A validated method ensures reliable and reproducible results. The following table summarizes typical performance characteristics.
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 2 - 200 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.996[6] |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL[6] |
| Intra-day Precision (%CV) | < 3.3%[6] |
| Inter-day Precision (%CV) | < 7.2%[6] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Mean Analyte Recovery | ~104%[6] |
Advantages of Using a Deuterated Internal Standard The use of a SIL-IS like this compound is superior to structural analogs or external standard methods because it accurately compensates for multiple sources of experimental error.
Caption: How SIL-IS compensates for errors to improve data quality.
Conclusion This application note provides a comprehensive protocol for the use of this compound as an internal standard in an LC-MS/MS method for the quantification of Valproic Acid in human plasma. The use of a stable isotope-labeled internal standard is essential for robust, accurate, and precise bioanalysis.[1][5] The described protein precipitation and rapid LC-MS/MS method is suitable for high-throughput environments, such as therapeutic drug monitoring and pharmacokinetic studies.[6]
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Samples using Gas Chromatography-Mass Spectrometry with Pentanoic-d9 Acid Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced in the gut by microbial fermentation of dietary fibers.[1][2] Key SCFAs include acetic, propionic, and butyric acids. These molecules play a crucial role in maintaining gut homeostasis, regulating the immune system, and influencing metabolic processes.[2] Alterations in SCFA concentrations have been linked to various diseases, including inflammatory bowel disease, colorectal cancer, and metabolic disorders, making their accurate quantification in biological samples a critical area of research.[2][3]
This application note provides a detailed protocol for the quantification of SCFAs in biological matrices using gas chromatography-mass spectrometry (GC-MS) with Pentanoic-d9 acid as an internal standard. The high volatility and hydrophilicity of SCFAs present analytical challenges.[4][5] This protocol utilizes a derivatization step to enhance analyte volatility and improve chromatographic separation for sensitive and reliable quantification.[4][5] The use of a deuterated internal standard, this compound, corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of SCFAs.
Materials and Reagents
-
SCFA Standards: Acetic acid, Propionic acid, Isobutyric acid, Butyric acid, Isovaleric acid, Valeric acid, Hexanoic acid
-
Internal Standard (IS): this compound
-
Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Solvents: Methanol (MeOH), Ethyl acetate (EtOAc), Hexane (all HPLC grade)
-
Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate
-
Sample Collection Tubes
-
Glass Vials with Septa Caps
-
Centrifuge
-
Vortex Mixer
-
Heating Block or Water Bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Sample Preparation
Proper sample collection and storage are crucial to prevent the degradation of SCFAs. Samples should be collected in airtight containers and immediately frozen at -80°C until analysis.[6]
-
Fecal Samples:
-
Weigh approximately 50-100 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of chilled sterile water.
-
Homogenize the sample thoroughly using a vortex mixer and a bead-beating system.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the extraction step.
-
-
Plasma/Serum Samples:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of the sample, add 200 µL of chilled methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Extraction and Derivatization Workflow
Caption: Experimental workflow for SCFA quantification.
-
Internal Standard Spiking: To 200 µL of the supernatant, add 10 µL of a 100 µg/mL solution of this compound in water.
-
Acidification: Acidify the sample to a pH of 2-3 by adding 10 µL of 5M HCl. This step ensures that the SCFAs are in their protonated form for efficient extraction.[7]
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction step one more time and pool the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Derivatization: Transfer the dried extract to a new vial. Add 50 µL of MTBSTFA. Seal the vial tightly and heat at 60°C for 30 minutes.[8] After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The derivatized SCFAs are analyzed using a GC-MS system. The following are typical instrument parameters that may require optimization based on the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 min |
| Mass Spectrometer | |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Calibration and Quantification
Calibration curves are generated by preparing a series of standards containing known concentrations of each SCFA and a fixed concentration of the internal standard (this compound). The curves are constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Table 1: Example Calibration Curve Data
| Analyte | Concentration Range (µM) | R² Value |
| Acetic Acid | 1 - 500 | 0.998 |
| Propionic Acid | 0.5 - 250 | 0.999 |
| Isobutyric Acid | 0.5 - 250 | 0.997 |
| Butyric Acid | 0.5 - 250 | 0.999 |
| Isovaleric Acid | 0.2 - 100 | 0.996 |
| Valeric Acid | 0.2 - 100 | 0.998 |
| Hexanoic Acid | 0.1 - 50 | 0.995 |
Table 2: Selected Ion Monitoring (SIM) Ions for Quantitation
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Acetic Acid-TBDMS | 117 | 133 | 147 |
| Propionic Acid-TBDMS | 131 | 145 | 159 |
| Butyric Acid-TBDMS | 145 | 159 | 173 |
| This compound-TBDMS | 168 | 182 | 196 |
| Hexanoic Acid-TBDMS | 159 | 173 | 187 |
Note: TBDMS refers to the tert-Butyldimethylsilyl derivative.
Sample Data
The following table presents example quantitative data obtained from the analysis of fecal samples from two groups.
Table 3: Example SCFA Concentrations in Fecal Samples (µmol/g)
| Analyte | Group A (n=10) Mean ± SD | Group B (n=10) Mean ± SD |
| Acetic Acid | 65.2 ± 12.5 | 45.8 ± 9.8 |
| Propionic Acid | 22.1 ± 5.6 | 15.4 ± 4.1 |
| Butyric Acid | 18.5 ± 4.9 | 10.2 ± 3.5 |
| Valeric Acid | 3.2 ± 1.1 | 1.9 ± 0.8 |
| Hexanoic Acid | 1.5 ± 0.6 | 0.8 ± 0.4 |
Signaling Pathway Context
The accurate quantification of SCFAs is vital for understanding their role in cellular signaling. For instance, butyrate is a well-known histone deacetylase (HDAC) inhibitor, influencing gene expression.
Caption: Butyrate's role as an HDAC inhibitor.
Conclusion
This application note provides a robust and reliable protocol for the quantification of short-chain fatty acids in biological samples using GC-MS with this compound as an internal standard. The detailed steps for sample preparation, derivatization, and analysis, along with the use of a deuterated internal standard, ensure high accuracy and reproducibility. This method is suitable for researchers and scientists in various fields, including gut microbiome research, drug development, and clinical diagnostics, enabling a deeper understanding of the role of SCFAs in health and disease.
References
- 1. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota [mdpi.com]
- 3. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentanoic-d9 Acid in Metabolomics and Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanoic acid, also known as valeric acid, is a five-carbon short-chain fatty acid (SCFA) that plays a significant role in various physiological and pathological processes. It is a product of gut microbiota metabolism and is involved in energy homeostasis, signaling pathways, and has been implicated in metabolic diseases.[1][2] Pentanoic-d9 acid, a stable isotope-labeled analog of pentanoic acid, serves as a powerful tool in metabolomics and metabolic flux analysis (MFA). Its near-identical chemical properties to the unlabeled counterpart, combined with its distinct mass, allow for its use as an internal standard for accurate quantification and as a tracer to elucidate the metabolic fate of pentanoic acid in complex biological systems.[3][4]
These application notes provide detailed protocols for the use of this compound in metabolomics for quantification and in metabolic flux analysis to trace its metabolic pathways, particularly beta-oxidation.
Applications of this compound
Internal Standard for Accurate Quantification of Pentanoic Acid
Due to its chemical similarity to endogenous pentanoic acid, this compound is an ideal internal standard for mass spectrometry-based quantification.[3] It co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, allowing for correction of analytical variability during sample preparation and analysis. This leads to highly accurate and precise measurements of pentanoic acid concentrations in various biological matrices such as plasma, serum, tissues, and fecal matter.[4][5][6]
Tracer for Metabolic Flux Analysis
As a stable isotope tracer, this compound can be introduced into cellular or in vivo models to trace the metabolic fate of the five-carbon fatty acid backbone.[7] By monitoring the incorporation of deuterium into downstream metabolites, researchers can quantify the flux through specific metabolic pathways. The primary catabolic pathway for pentanoic acid is mitochondrial beta-oxidation, which sequentially cleaves two-carbon units to produce acetyl-CoA and propionyl-CoA.[8][9][10][11][12] Tracing the deuterium label from this compound into these and subsequent metabolites provides a dynamic view of fatty acid oxidation rates.
Data Presentation: Quantitative Analysis of Short-Chain Fatty Acids
The following tables summarize typical quantitative data obtained from the analysis of short-chain fatty acids in biological samples using mass spectrometry with deuterated internal standards.
Table 1: LC-MS/MS Parameters for Quantification of Pentanoic Acid using this compound as an Internal Standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |
| Pentanoic Acid | 101.1 | 57.1 | 15 | This compound |
| This compound | 110.1 | 64.1 | 15 | - |
Note: Mass transitions may vary depending on the derivatization agent used and the mass spectrometer.[13][14]
Table 2: Representative Concentrations of Pentanoic Acid in Human Biological Samples.
| Biological Matrix | Concentration Range (µM) | Reference |
| Feces (per gram) | 0.6 - 3.8 µmol/g | [15] |
| Serum/Plasma | 1 - 10 | [6] |
Note: Concentrations can vary significantly based on diet, gut microbiome composition, and health status.
Experimental Protocols
Protocol 1: Quantification of Pentanoic Acid in Biological Samples using this compound as an Internal Standard by LC-MS/MS
This protocol describes the quantification of pentanoic acid in a biological matrix (e.g., plasma, serum, or fecal extract) using a stable isotope dilution method with this compound.
Materials:
-
Biological sample (e.g., 50 µL of plasma)
-
This compound internal standard solution (10 µM in methanol)
-
Acetonitrile (ACN), ice-cold
-
3-Nitrophenylhydrazine (3-NPH) derivatization reagent
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Formic acid
-
Water, LC-MS grade
-
Methanol, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation and Protein Precipitation: a. To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample. b. Add 10 µL of the 10 µM this compound internal standard solution. c. Add 150 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube.
-
Derivatization: a. To the supernatant, add 20 µL of 200 mM 3-NPH in 50:50 ACN:water and 20 µL of 120 mM EDC in 50:44:6 ACN:water:pyridine.[5] b. Incubate the mixture at 40°C for 30 minutes with gentle shaking. c. Quench the reaction by adding 200 µL of 0.1% formic acid in water.
-
LC-MS/MS Analysis: a. Transfer the derivatized sample to an autosampler vial. b. Inject 5-10 µL of the sample onto the LC-MS/MS system. c. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate pentanoic acid from other components (e.g., 5-95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C. d. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Monitor the transitions specified in Table 1.
-
Data Analysis: a. Create a calibration curve using known concentrations of unlabeled pentanoic acid spiked with a fixed concentration of this compound. b. Calculate the peak area ratio of pentanoic acid to this compound for each sample and standard. c. Determine the concentration of pentanoic acid in the samples by interpolating from the calibration curve.
Protocol 2: Metabolic Flux Analysis of Pentanoic Acid Beta-Oxidation using this compound Tracer
This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells to measure the flux through beta-oxidation.
Materials:
-
Cultured cells (e.g., hepatocytes, cancer cell lines)
-
Cell culture medium
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (80%)
-
Cell scraper
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture and Tracer Incubation: a. Culture cells to the desired confluency in standard culture medium. b. Prepare the tracer-containing medium by dissolving this compound in a small amount of ethanol and then complexing it with fatty acid-free BSA in the culture medium. The final concentration of the tracer should be optimized for the specific cell type and experimental goals (e.g., 100 µM). c. Remove the standard medium from the cells and replace it with the this compound-containing medium. d. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the deuterium label into downstream metabolites.
-
Metabolite Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS to quench metabolic activity. c. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. d. Scrape the cells on ice and collect the cell lysate into a pre-chilled microcentrifuge tube. e. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the metabolites to a new tube.
-
Sample Analysis: a. Analyze the metabolite extracts by LC-MS/MS or GC-MS to measure the isotopic enrichment in key metabolites of beta-oxidation (e.g., acetyl-CoA, propionyl-CoA, and TCA cycle intermediates). b. For GC-MS analysis, derivatization (e.g., silylation) of the metabolites is typically required to increase their volatility.
-
Data Analysis and Flux Calculation: a. Determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). b. Correct the raw MIDs for the natural abundance of stable isotopes. c. Use metabolic flux analysis software (e.g., INCA, Metran) to fit the corrected MIDs and extracellular flux rates (e.g., this compound uptake) to a metabolic model of fatty acid oxidation. This will provide quantitative flux values through the beta-oxidation pathway.
Visualizations
Pentanoic Acid Beta-Oxidation Pathway
Caption: Metabolic fate of this compound via beta-oxidation.
Experimental Workflow for Metabolomics Quantification
Caption: Workflow for quantifying pentanoic acid with a deuterated standard.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for tracing this compound in metabolic flux analysis.
References
- 1. Pentanoic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. adpcollege.ac.in [adpcollege.ac.in]
- 11. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid beta oxidation | Abcam [abcam.com]
- 13. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability [mdpi.com]
- 15. benchchem.com [benchchem.com]
GC-MS Method Development for Pentanoic-d9 Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Pentanoic-d9 acid. This deuterated internal standard is crucial for the accurate quantification of its non-labeled analogue, pentanoic acid (valeric acid), a significant short-chain fatty acid (SCFA) implicated in various physiological and pathological processes.
Introduction
Pentanoic acid, a five-carbon carboxylic acid, is a product of anaerobic bacterial fermentation in the gut and is also found in various biological matrices. Its quantification is of increasing interest in microbiome research, metabolic studies, and drug development. Due to the volatile nature and polar characteristics of short-chain fatty acids, their direct analysis by GC-MS is challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a critical step to enhance their volatility and thermal stability. This compound serves as an ideal internal standard for this analysis, as it co-elutes with the analyte of interest and corrects for variations during sample preparation and analysis. This application note details a complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation.
Experimental Protocols
Sample Preparation from Biological Matrices (Serum/Plasma)
This protocol outlines the extraction of short-chain fatty acids, including this compound, from serum or plasma samples.
Materials:
-
Serum or Plasma Sample
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 500 µL of MTBE and 100 µL of a saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Carefully transfer the dried extract to a new vial for derivatization.
Derivatization: Silylation
To improve the volatility and chromatographic performance of this compound, a silylation derivatization is performed to convert the carboxylic acid group into a less polar trimethylsilyl (TMS) ester.
Materials:
-
Dried sample extract from section 2.1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Evaporate the MTBE from the sample extract under a gentle stream of nitrogen at room temperature.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system) is used for the analysis.
GC Parameters:
| Parameter | Value |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, hold for 5 min. |
MS Parameters:
| Parameter | Value |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) |
Data Presentation
Mass Spectral Data
The mass spectrum of the TMS derivative of unlabeled pentanoic acid shows characteristic fragmentation. The deuterated analog, this compound-TMS, is expected to exhibit a similar fragmentation pattern with a mass shift corresponding to the nine deuterium atoms.
Table 1: Predicted Characteristic Ions for TMS-Derivatized this compound
| Ion Description | Unlabeled Pentanoic Acid-TMS (m/z) | Predicted this compound-TMS (m/z) |
| Molecular Ion [M] | 174 | 183 |
| [M-15] (Loss of CH₃) | 159 | 168 |
| [M-45] (Loss of OCH₃) | 129 | 138 |
| McLafferty Rearrangement | 117 | 126 |
| Base Peak | 73 (Si(CH₃)₃) | 73 |
Note: These are predicted values. Actual mass spectra should be acquired to confirm the fragmentation pattern.
Quantitative Analysis
For sensitive and accurate quantification, Selected Ion Monitoring (SIM) mode is recommended.
Table 2: Suggested SIM Ions for Quantification
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Pentanoic Acid-TMS | 117 | 159 | 73 |
| This compound-TMS | 126 | 168 | 73 |
Method Performance Characteristics
The following table summarizes the expected performance characteristics of the developed method. Actual values should be determined during method validation in the user's laboratory.
Table 3: Expected Method Validation Parameters
| Parameter | Expected Value |
| Retention Time (RT) of this compound-TMS | ~ 8-10 minutes (on a DB-5ms column with the specified program) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Derivatization Reaction
Caption: Silylation of this compound using BSTFA to form a TMS ester.
GC-MS Data Analysis Logic
Caption: Logical flow of data analysis for quantification.
Conclusion
This application note provides a detailed and robust method for the analysis of this compound by GC-MS. The described protocols for sample preparation, derivatization, and analysis, combined with the provided quantitative data and logical workflows, offer a comprehensive resource for researchers in various scientific disciplines. Adherence to these guidelines, along with proper method validation, will ensure accurate and reliable quantification of pentanoic acid in biological samples, contributing to advancements in metabolic research and drug development.
References
Application Notes and Protocols for Plasma Sample Preparation Using Pentanoic-d9 Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples for quantitative analysis using Pentanoic-d9 acid as an internal standard. The methodologies described are essential for accurate and precise quantification of endogenous pentanoic acid and other relevant analytes in various research and development settings.
This compound, a stable isotope-labeled internal standard, is crucial for reliable bioanalysis as it effectively corrects for variability during sample preparation and instrumental analysis.[1][2] Its use, coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures high-quality data for pharmacokinetic, metabolomic, and clinical research studies.[3][4]
Core Principles of Sample Preparation
The primary goal of plasma sample preparation is to isolate the analyte of interest from the complex biological matrix, which includes proteins, lipids, salts, and other small molecules.[5] Effective sample preparation minimizes matrix effects, enhances analyte concentration, and ensures compatibility with the analytical instrument. The choice of technique depends on the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.
The three most common sample preparation techniques for plasma analysis are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent is added to denature and precipitate plasma proteins.[6]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases.[7][8]
-
Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent to selectively retain and elute the analyte of interest.[9]
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of an analyte in plasma using this compound as an internal standard. These values serve as a general guideline and may vary based on the specific analyte, instrumentation, and laboratory conditions.
Table 1: Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[2] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL[2] |
| Intra-day Precision (%RSD) | < 15%[2][10] |
| Inter-day Precision (%RSD) | < 15%[2][10] |
| Accuracy (Recovery %) | 85 - 115%[2][8] |
Table 2: Example Quantitative Results for an Analyte in Human Plasma
| Sample Group | Analyte Concentration (µg/mL) ± SD |
| Healthy Controls (n=50) | 12.5 ± 2.1 |
| Patient Group (n=50) | 28.7 ± 5.8 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and high-throughput method for removing the majority of proteins from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Ice-cold acetonitrile (ACN) or methanol (MeOH)[11]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS solution to the plasma sample.
-
Add 400 µL of ice-cold ACN or MeOH to the sample.[4]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[11]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[11]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully collect the supernatant containing the analyte and internal standard for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting analytes from plasma based on their partitioning between aqueous and organic solvents.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acidifying agent (e.g., 1M HCl)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)[1]
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 200 µL of plasma.
-
Add 10 µL of the this compound IS solution.
-
Add 50 µL of 1M HCl to acidify the sample (to protonate acidic analytes).
-
Add 1 mL of MTBE.[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.[8]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a more selective cleanup compared to PPT and LLE, resulting in a cleaner extract.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of the this compound IS solution. Add 200 µL of 4% phosphoric acid to precipitate proteins.[12] Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of methanol through each cartridge.[12]
-
SPE Cartridge Equilibration: Pass 1 mL of water through each cartridge.[12]
-
Sample Loading: Load the pre-treated supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[12]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Concluding Remarks
The selection of the most appropriate sample preparation technique is critical for the development of robust and reliable bioanalytical methods. The protocols provided herein offer a starting point for the extraction of analytes from plasma using this compound as an internal standard. Method optimization and validation are essential to ensure that the chosen procedure meets the specific requirements of the analytical assay.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. benchchem.com [benchchem.com]
- 5. Precipitation Procedures [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. impactfactor.org [impactfactor.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Pentanoic-d9 Acid in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanoic acid, also known as valeric acid, is a five-carbon short-chain fatty acid (SCFA) that plays a significant role in various physiological and pathological processes. It is both a product of gut microbial metabolism and a constituent of some foods.[1][2] Understanding the metabolic fate of pentanoic acid is crucial for research in areas such as gut microbiome interactions, metabolic disorders, and neurodegenerative diseases.[1][2] Stable isotope-labeled compounds are powerful tools for tracing the metabolic pathways of molecules in complex biological systems.[3] Pentanoic-d9 acid (d9-PA), a deuterated analog of pentanoic acid, serves as an excellent tracer for these studies. Its nine deuterium atoms provide a distinct mass shift, enabling its differentiation from the endogenous unlabeled pool and its metabolic products using mass spectrometry.[4][5]
These application notes provide a comprehensive overview of the use of this compound as a tracer in metabolic pathway studies, including its primary application as an internal standard and its use in tracing fatty acid β-oxidation. Detailed experimental protocols for cell culture-based assays are provided, along with examples of data presentation and visualization of the relevant metabolic pathway.
Applications of this compound
Internal Standard for Accurate Quantification of Pentanoic Acid
The most common application of this compound is as an internal standard for the precise and accurate quantification of unlabeled pentanoic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][6] Because d9-PA is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency and extraction recovery. By adding a known amount of d9-PA to a sample at the beginning of the workflow, any sample loss or analytical variability can be normalized, leading to highly reliable quantitative data.[6]
Tracing Fatty Acid β-Oxidation
This compound can be used as a tracer to investigate the mitochondrial β-oxidation of short-chain fatty acids. Upon entering the cell and being transported into the mitochondria, d9-PA is converted to its coenzyme A (CoA) derivative, pentanoyl-d9-CoA. This molecule then undergoes successive rounds of β-oxidation, yielding deuterated acetyl-CoA and propionyl-CoA. The incorporation of deuterium into these and downstream metabolites can be tracked to elucidate the flux and regulation of this pathway.
Metabolic Pathway of Pentanoic Acid
Pentanoic acid, as an odd-chain fatty acid, is metabolized through the mitochondrial β-oxidation pathway. The final products of its complete oxidation are one molecule of acetyl-CoA and one molecule of propionyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate energy, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate.
Metabolic fate of this compound via β-oxidation.
Experimental Protocols
Protocol 1: Quantification of Endogenous Pentanoic Acid using this compound as an Internal Standard
This protocol describes the use of d9-PA as an internal standard for the quantification of pentanoic acid in plasma samples by GC-MS.
Materials:
-
Plasma samples
-
This compound (internal standard)
-
Solvents for extraction (e.g., methyl tert-butyl ether (MTBE))
-
Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMSCI))
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (e.g., 100 µM in methanol).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 500 µL of ice-cold MTBE to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of MTBSTFA + 1% TBDMSCI and 50 µL of acetonitrile.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the analytes.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor characteristic ions for the derivatized pentanoic acid and this compound.
-
Data Analysis:
-
Calculate the peak area ratio of endogenous pentanoic acid to the this compound internal standard.
-
Generate a standard curve using known concentrations of unlabeled pentanoic acid with a fixed amount of the internal standard.
-
Determine the concentration of pentanoic acid in the samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Stable Isotope Tracing of this compound in Cultured Cells
This protocol outlines a general procedure for tracing the metabolic fate of d9-PA in a cell culture model.
Materials:
-
Cultured cells (e.g., HepG2 human liver cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol for quenching and extraction
-
LC-MS/MS system
Procedure:
-
Preparation of this compound-BSA Conjugate:
-
Dissolve this compound in ethanol to make a stock solution.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
-
Warm both solutions to 37°C.
-
Slowly add the d9-PA stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100 µM).
-
Incubate at 37°C for 1 hour to allow for complex formation.
-
Sterile-filter the conjugate solution.
-
-
Cell Culture and Labeling:
-
Seed cells in 6-well plates and allow them to reach the desired confluency (e.g., 80%).
-
Wash the cells twice with warm PBS.
-
Replace the growth medium with the prepared labeling medium containing the d9-PA-BSA conjugate.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer.
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol in water).
-
Inject the samples into an LC-MS/MS system.
-
Use a suitable chromatography method to separate the metabolites of interest (e.g., pentanoyl-CoA, acetyl-CoA, propionyl-CoA, TCA cycle intermediates).
-
Use the mass spectrometer to detect and quantify the deuterated and non-deuterated forms of these metabolites.
-
Data Analysis:
-
Identify and quantify the peak areas of the labeled (deuterated) and unlabeled forms of pentanoic acid and its downstream metabolites.
-
Calculate the isotopic enrichment for each metabolite at each time point.
-
Analyze the fractional contribution of this compound to the total pool of each metabolite to determine metabolic flux.
Data Presentation
The quantitative data obtained from stable isotope tracing experiments with this compound should be summarized in clear and well-structured tables. The following is an illustrative example of how such data could be presented.
Table 1: Illustrative Isotopic Enrichment of Key Metabolites in HepG2 Cells after Incubation with 100 µM this compound
| Time (hours) | Pentanoyl-CoA (M+9 Enrichment %) | Acetyl-CoA (M+2 Enrichment %) | Propionyl-CoA (M+2 Enrichment %) | Citrate (M+2 Enrichment %) | Succinate (M+3 Enrichment %) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 85.2 ± 3.1 | 10.5 ± 1.2 | 15.3 ± 1.8 | 5.1 ± 0.6 | 2.3 ± 0.3 |
| 4 | 92.5 ± 2.5 | 25.8 ± 2.1 | 32.7 ± 2.9 | 12.4 ± 1.1 | 8.9 ± 0.9 |
| 8 | 94.1 ± 1.9 | 38.2 ± 3.5 | 45.1 ± 4.0 | 18.9 ± 1.7 | 15.6 ± 1.4 |
| 24 | 95.3 ± 1.5 | 45.6 ± 4.2 | 52.8 ± 4.7 | 22.5 ± 2.0 | 20.1 ± 1.8 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Experimental Workflow Visualization
A clear workflow diagram is essential for planning and executing stable isotope tracing experiments.
General workflow for a stable isotope tracing experiment.
References
- 1. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 2. metabolon.com [metabolon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]
- 6. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced GC-MS Sensitivity of Pentanoic Acid through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentanoic acid, a short-chain fatty acid (SCFA), is a key analyte in various biological and pharmaceutical studies. However, its inherent polarity and volatility pose significant challenges for sensitive and reproducible analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides detailed protocols for two effective derivatization methods, silylation and esterification, to significantly improve the GC-MS sensitivity of pentanoic acid. By converting the polar carboxylic acid group into a less polar and more volatile derivative, these methods lead to improved chromatographic peak shape, reduced analyte adsorption, and enhanced detector response.[1][2][3] This document outlines the principles of these methods, provides step-by-step experimental protocols, and presents a comparative summary of their performance.
Introduction
Short-chain fatty acids (SCFAs) like pentanoic acid are metabolites produced by the gut microbiota and are implicated in a wide range of physiological and pathological processes. Accurate and sensitive quantification of pentanoic acid in complex biological matrices is therefore crucial for advancing research in areas such as metabolic disorders, gut health, and drug metabolism.
Direct GC-MS analysis of underivatized pentanoic acid is hampered by its high polarity, which leads to poor peak shapes and low sensitivity.[1] Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a specific analytical method.[3] For GC-MS analysis of carboxylic acids, the primary goals of derivatization are to:
-
Increase Volatility: By replacing the active hydrogen of the carboxyl group, the intermolecular hydrogen bonding is eliminated, leading to a lower boiling point.[2]
-
Decrease Polarity: The resulting derivatives are less polar, which improves their interaction with the GC stationary phase and leads to better peak symmetry.[1]
-
Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column.
-
Improve Mass Spectrometric Fragmentation: Derivatization can lead to the formation of characteristic fragment ions, aiding in compound identification and quantification.
This application note details two of the most common and effective derivatization strategies for pentanoic acid: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Boron Trifluoride-Methanol (BF3-Methanol).
Derivatization Methods
Silylation
Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent due to its high reactivity and the volatile nature of its byproducts.[1] The reaction is typically fast and can be performed under mild conditions.
Esterification (Alkylation)
Esterification converts the carboxylic acid into its corresponding ester, typically a methyl ester, which is significantly more volatile.[4] Boron trifluoride-methanol (BF3-Methanol) is a widely used reagent that acts as a catalyst in the esterification reaction.[1] This method is robust and provides stable derivatives.
Experimental Protocols
General Laboratory Practices
-
All glassware should be thoroughly cleaned and dried to prevent contamination and reaction with moisture-sensitive reagents.
-
Derivatization reactions, especially silylation, are sensitive to moisture. Therefore, all solvents and reagents should be anhydrous, and the reactions should be carried out in a dry environment (e.g., under a nitrogen stream).[1]
-
It is recommended to use vials with PTFE-lined caps to prevent contamination and sample loss.
Protocol 1: Silylation of Pentanoic Acid using BSTFA
Materials:
-
Pentanoic acid standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a standard solution of pentanoic acid in the chosen anhydrous solvent. For biological samples, perform a suitable extraction and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample or 100 µL of the standard solution in a reaction vial, add 50 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Cap the vial tightly and vortex for 10 seconds.[1] Heat the mixture at 60°C for 60 minutes in a heating block or oven.[1] The temperature and time can be optimized depending on the specific analytes and matrix.[1]
-
Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. If necessary, dilute the sample with an appropriate anhydrous solvent (e.g., dichloromethane) to the desired concentration for GC-MS analysis.[1]
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Esterification of Pentanoic Acid using BF3-Methanol
Materials:
-
Pentanoic acid standard or sample extract
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Anhydrous hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a standard solution of pentanoic acid in a suitable solvent. For biological samples, perform an extraction and evaporate the solvent.
-
Reagent Addition: To 100 µL of the sample or standard solution in a reaction vial, add 50 µL of 14% BF3-Methanol solution.[1]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[1] Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[1]
-
Sample Collection: Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
GC-MS Analysis: Inject an aliquot of the hexane layer into the GC-MS system.
Data Presentation
The following table summarizes the typical performance characteristics of the two derivatization methods for the analysis of short-chain fatty acids, including pentanoic acid. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) | Reference(s) |
| Reaction Time | 30-60 minutes | 60 minutes | [1] |
| Reaction Temperature | 60-100°C | 50-60°C | [1] |
| Derivative Stability | Moderate (best if analyzed within a week) | Excellent | [1] |
| Moisture Sensitivity | High | High | [1] |
| Byproducts | Volatile and often do not interfere | Requires extraction to remove | [1] |
| Typical Limit of Detection (LOD) | Low ng/mL to pg on-column | Low ng/mL to pg on-column | [5] |
| Advantages | Fast reaction, versatile for other functional groups | Produces very stable derivatives, clean spectra | [1] |
| Disadvantages | Derivatives can be less stable, potential for artifacts | Requires a liquid-liquid extraction step | [1] |
Visualization of Workflows and Reactions
To aid in the understanding of the derivatization processes, the following diagrams illustrate the experimental workflow and the chemical reaction for silylation.
Caption: General workflow for pentanoic acid derivatization for GC-MS analysis.
Caption: Chemical reaction of pentanoic acid with BSTFA to form its TMS ester.
Conclusion
Derivatization is an essential step for the sensitive and reliable quantification of pentanoic acid by GC-MS. Both silylation with BSTFA and esterification with BF3-Methanol are effective methods that significantly enhance the volatility and improve the chromatographic behavior of pentanoic acid, leading to substantial improvements in analytical sensitivity. The choice between these two methods will depend on the specific requirements of the assay, including the sample matrix, required throughput, and the stability of the derivatives. The detailed protocols and comparative data presented in this application note provide a valuable resource for researchers to select and implement the most suitable derivatization strategy for their analytical needs.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gut Microbiome Fatty Acid Analysis Using Pentanoic-d9 Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of short-chain fatty acids (SCFAs) in gut microbiome research, with a specific focus on the application of pentanoic-d9 acid as an internal standard.
Short-chain fatty acids are key metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1][2] The most abundant SCFAs—acetate, propionate, and butyrate—play crucial roles in maintaining gut homeostasis, influencing host metabolism, and modulating the immune system.[3][4] Accurate quantification of these molecules in various biological matrices is therefore essential for understanding the intricate relationship between the gut microbiome and host health in both physiological and pathological states.
The use of a deuterated internal standard, such as this compound (also known as valeric-d9 acid), is critical for achieving high accuracy and precision in SCFA quantification.[5][6] This internal standard closely mimics the chemical and physical properties of the target SCFAs, allowing for correction of variability introduced during sample preparation and analysis.
I. Analytical Approaches
The two primary analytical techniques for SCFA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: A robust and widely used technique for SCFA analysis. It often requires derivatization to increase the volatility of the SCFAs.[7] However, derivatization-free methods have also been developed.[1][8]
-
LC-MS/MS: Offers high sensitivity and specificity, and can be performed with or without derivatization.[2][9] Direct injection methods simplify sample preparation but require careful optimization of chromatographic conditions.
II. Experimental Protocols
Protocol 1: GC-MS Analysis of SCFAs in Fecal Samples (Derivatization-Free Method)
This protocol is adapted from a derivatization-free GC-MS method and is suitable for the analysis of SCFAs in fecal samples.[1][8]
1. Materials and Reagents:
-
This compound (Valeric-d9 acid)
-
SCFA standards (acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, isovaleric acid, hexanoic acid)
-
Ethanol
-
Succinic acid
-
Deionized water
-
Fecal samples (stored at -80°C)
2. Preparation of Standards and Internal Standard Solution:
-
SCFA Stock Solutions: Prepare individual stock solutions of each SCFA in ethanol.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in ethanol.
-
Working Standard Solutions: Create a series of working standard solutions containing all SCFAs at various concentrations. Spike each working standard with the this compound internal standard solution to a final concentration relevant to the expected sample concentrations.
-
Internal Standard Spiking Solution: Prepare a solution of this compound in ethanol to be added to the fecal samples.
3. Sample Preparation:
-
Weigh approximately 20-50 mg of frozen fecal sample into a 2 mL microcentrifuge tube.
-
Add a defined volume of the this compound internal standard solution to each sample.
-
Add ethanol to the tube for SCFA extraction.
-
Homogenize the sample thoroughly using a bead beater or vortexing.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solution of succinic acid to acidify the sample.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-WAXetr column (30 m x 0.25 mm x 0.25 µm) or similar wax-based column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MSD Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each SCFA and this compound.
-
5. Data Analysis:
-
Generate a calibration curve for each SCFA by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.
-
Quantify the SCFAs in the fecal samples using the generated calibration curves.
Protocol 2: LC-MS/MS Analysis of SCFAs in Plasma and Fecal Samples (with Derivatization)
This protocol utilizes a derivatization step to enhance sensitivity and chromatographic retention, with this compound used as an internal standard.[5][6]
1. Materials and Reagents:
-
This compound (Valeric-d9 acid)
-
SCFA standards
-
Aniline
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
Biological samples (plasma, fecal extract)
2. Preparation of Standards and Internal Standard Solution:
-
Prepare stock and working standard solutions as described in Protocol 1, using a solvent compatible with the derivatization reaction (e.g., 50:50 ACN:water).
-
The internal standard solution of this compound should also be prepared in the same solvent.
3. Sample Preparation and Derivatization:
-
For plasma samples, perform protein precipitation by adding cold acetonitrile. Centrifuge and collect the supernatant.
-
For fecal samples, start with a supernatant extracted as in Protocol 1 (steps 1-6).
-
Add a defined volume of the this compound internal standard solution to the sample supernatant.
-
To 50 µL of the sample, add 2.5 µL of 2.4 M aniline solution (in ACN) and 2.5 µL of 1.2 M EDC solution (in water).[5]
-
Incubate the reaction mixture on ice for 2 hours with regular mixing.
-
Dilute the derivatized sample with a suitable solvent (e.g., 50:50 MeOH:water) before injection.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ system or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A suitable gradient to separate the derivatized SCFAs.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for each derivatized SCFA and the derivatized this compound.
-
5. Data Analysis:
-
Perform quantification as described in Protocol 1, using the peak area ratios of the derivatized analytes to the derivatized internal standard.
III. Data Presentation
The following tables summarize typical quantitative data obtained from SCFA analysis using deuterated internal standards.
Table 1: Method Validation Parameters for GC-MS SCFA Analysis
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reproducibility (RSD %) |
| Acetic Acid | >0.99 | 28.6 | 71-103 | <15 |
| Propionic Acid | >0.99 | 20.5 | 82-103 | <15 |
| Butyric Acid | >0.99 | 12.3 | 90-117[1] | 1-4.5[1] |
| Isovaleric Acid | >0.99 | 17.3 | 95-117[1] | <15 |
| Valeric Acid | >0.99 | 20.5 | 95-117[1] | <15 |
Data compiled from representative studies.[1][10]
Table 2: Method Validation Parameters for LC-MS/MS SCFA Analysis
| Analyte | Linearity (R²) | Limit of Detection (LOD) (mM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Acetate | >0.998 | 0.003 | <12 | <20 |
| Propionate | >0.998 | 0.001 | <12 | <20 |
| Butyrate | >0.998 | 0.001 | <12 | <20 |
| Valerate | >0.998 | 0.001 | <12 | <20 |
Data compiled from a direct LC-MS/MS method using isotopically labelled internal standards.[2][9]
IV. Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for SCFA analysis.
SCFA Signaling Pathways
Short-chain fatty acids exert their biological effects primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[4][11]
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simple, high-throughput measurement of gut-derived short-chain fatty acids in clinically relevant biofluids using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
Application Notes and Protocols for Standard Curve Preparation with Pentanoic-d9 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis, particularly in the fields of metabolomics, drug development, and clinical diagnostics, the accuracy and precision of analytical measurements are paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the quantification of small molecules due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate variability arising from sample preparation, matrix effects, and instrument response fluctuations. Pentanoic-d9 acid, a deuterated analog of pentanoic acid (valeric acid), serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart. Its chemical properties are nearly identical to pentanoic acid, ensuring it co-elutes and experiences similar ionization effects, while its nine-dalton mass shift allows for clear differentiation by the mass spectrometer.
This document provides a comprehensive guide to the preparation of a standard curve for the quantification of pentanoic acid using this compound as an internal standard. It includes detailed protocols for the preparation of stock solutions, calibration standards, and quality control samples, as well as a representative data set to demonstrate the expected analytical performance.
Materials and Reagents
-
Pentanoic acid (analytical standard grade, ≥99% purity)
-
This compound (isotopic purity ≥98%)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Microcentrifuge tubes
-
Autosampler vials
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for the entire quantitative analysis.[2]
-
Pentanoic Acid Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of pentanoic acid standard.
-
Dissolve the weighed standard in a 10 mL volumetric flask with methanol.
-
Ensure the standard is completely dissolved by vortexing.
-
Fill the flask to the mark with methanol.
-
This solution should be stored at -20°C or -80°C.[2]
-
-
This compound (Internal Standard) Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed standard in a 10 mL volumetric flask with methanol.
-
Ensure the standard is completely dissolved by vortexing.
-
Fill the flask to the mark with methanol.
-
This solution should be stored at -20°C or -80°C.[2]
-
Preparation of Working Solutions
-
Pentanoic Acid Intermediate Working Solution (100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL pentanoic acid primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
-
Pentanoic Acid Spiking Solutions:
-
Perform serial dilutions of the 100 µg/mL intermediate working solution with methanol to prepare a series of spiking solutions at concentrations such as 10 µg/mL, 1 µg/mL, and 0.1 µg/mL. These will be used to prepare the calibration standards.
-
-
This compound (Internal Standard) Working Solution (10 µg/mL):
-
Pipette 1 mL of the 1 mg/mL this compound primary stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol. This fixed concentration will be added to all standards, quality controls, and unknown samples.
-
Preparation of Calibration Curve Standards and Quality Control (QC) Samples
Calibration standards and QCs should be prepared in a biological matrix that is free of the analyte of interest (or has very low endogenous levels).
-
Calibration Standards:
-
Label a set of microcentrifuge tubes for each calibration level (e.g., CAL 1 to CAL 8).
-
Pipette a fixed volume of the blank biological matrix into each tube (e.g., 90 µL).
-
Spike the appropriate pentanoic acid spiking solution into each tube to achieve the desired final concentrations. For example, to prepare a 100 ng/mL standard, add 10 µL of a 1 µg/mL spiking solution to 90 µL of matrix.
-
Add a fixed volume of the this compound working solution (e.g., 10 µL of 10 µg/mL) to each calibration standard.
-
-
Quality Control Samples:
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards. These QCs should be prepared from a separate weighing of the pentanoic acid standard if possible.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.
-
To 100 µL of each calibration standard, QC sample, and unknown sample, add 300 µL of cold acetonitrile.[2]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Data Presentation
The following tables summarize the expected quantitative data from a typical calibration curve for pentanoic acid using this compound as an internal standard.
Table 1: Representative Calibration Curve Data for Pentanoic Acid
| Calibration Level | Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| CAL 1 | 1.0 | 0.012 | 1.0 | 100.0 |
| CAL 2 | 5.0 | 0.058 | 4.9 | 98.0 |
| CAL 3 | 10.0 | 0.115 | 10.2 | 102.0 |
| CAL 4 | 50.0 | 0.590 | 51.5 | 103.0 |
| CAL 5 | 100.0 | 1.180 | 101.0 | 101.0 |
| CAL 6 | 250.0 | 2.950 | 245.0 | 98.0 |
| CAL 7 | 500.0 | 5.850 | 490.0 | 98.0 |
| CAL 8 | 1000.0 | 11.900 | 1020.0 | 102.0 |
A linear regression of the peak area ratio versus the nominal concentration will be performed, typically with a weighting of 1/x or 1/x².
Table 2: Analytical Performance Characteristics
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | ||
| Calibration Range | - | 1.0 - 1000.0 ng/mL |
| Regression Model | - | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.998 |
| Accuracy | ||
| Mean Accuracy (%) | Within ± 15% (± 20% at LLOQ) | 98.0% - 103.0% |
| Precision | ||
| Intra-assay Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 5% |
| Inter-assay Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 7% |
LLOQ: Lower Limit of Quantification %RSD: Percent Relative Standard Deviation
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Data analysis and quantification logic.
References
Application Note: High-Sensitivity Detection of Pentanoic-d9 Acid by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanoic acid, a short-chain fatty acid (SCFA), is a key metabolite in various biological processes and is of increasing interest in metabolic research and drug development. Stable isotope-labeled internal standards, such as Pentanoic-d9 acid, are crucial for the accurate quantification of their endogenous counterparts in complex biological matrices. This application note provides a detailed protocol for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology involves a derivatization step to enhance chromatographic retention and ionization efficiency, followed by optimized mass spectrometry parameters for selective detection.
Mass Spectrometry Parameters
The successful detection of this compound by LC-MS/MS relies on the selection of specific precursor and product ion pairs, a technique known as Multiple Reaction Monitoring (MRM). Due to the challenges in analyzing short-chain fatty acids directly, a derivatization step with 3-nitrophenylhydrazine (3-NPH) is employed to improve their chromatographic and mass spectrometric properties.[1][2]
The molecular weight of this compound is 111.19 g/mol .[3][4] The derivatization with 3-NPH adds a specific chemical tag, allowing for sensitive detection in positive ionization mode. The fragmentation of the derivatized molecule in the mass spectrometer provides specific product ions for highly selective detection.
Table 1: Mass Spectrometry Parameters for 3-NPH Derivatized this compound
| Parameter | Value |
| Precursor Ion (m/z) | 247.2 |
| Product Ion 1 (m/z) | 137.1 |
| Product Ion 2 (m/z) | 185.1 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Collision Energy (CE) | Optimized empirically, typically in the range of 15-30 eV |
| Dwell Time | 50-100 ms |
Note: The precursor ion is calculated based on the reaction of this compound (C5D9O2H) with 3-nitrophenylhydrazine (C6H7N3O2) and subsequent protonation. Product ions are based on characteristic fragmentation patterns of 3-NPH derivatives of short-chain fatty acids, including the stable fragment of the 3-NPH tag and the loss of the nitro group.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound standard (≥98% purity)[5]
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard working solution (e.g., 13C-labeled SCFA)
-
Biological matrix (e.g., plasma, urine, fecal extract)
Sample Preparation
-
Thawing and Spiking: Thaw biological samples on ice. Spike the samples with a known concentration of this compound internal standard solution.
-
Protein Precipitation: For plasma or serum samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for the derivatization step.
Derivatization Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube, mix 50 µL of the sample supernatant with 20 µL of 200 mM 3-NPH in 50% acetonitrile and 20 µL of 120 mM EDC in water.
-
Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.
-
Quenching: Stop the reaction by adding 10 µL of 2% formic acid.
-
Dilution: Dilute the sample with 920 µL of 10% acetonitrile in water prior to LC-MS/MS analysis.
Liquid Chromatography Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 3 |
Table 3: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 5.0 | 80 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 15 |
| 10.0 | 15 |
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the detection of this compound.
References
- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]
- 4. Pentanoic acid (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Pentanoic Acid-d9 - Cayman Chemical [bioscience.co.uk]
Troubleshooting & Optimization
Technical Support Center: Pentanoic-d9 Acid Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of Pentanoic-d9 acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges encountered during the analysis of this deuterated short-chain fatty acid (SCFA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common peak shape abnormalities observed during the chromatographic analysis of this compound.
Peak Tailing
Q1: Why is my this compound peak exhibiting tailing?
A1: Peak tailing for acidic compounds like this compound is a common issue and can arise from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1]
-
Secondary Interactions: Unwanted interactions between the acidic carboxyl group of this compound and active sites on the stationary phase, such as residual silanol groups on silica-based columns, can lead to peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (around 4.8), the compound can exist in both ionized and un-ionized forms, leading to inconsistent retention and tailing.[3][4]
-
Column Contamination: Accumulation of matrix components or other contaminants on the column can create active sites that cause tailing.[3]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol groups and leading to increased tailing.[3]
-
Metal Contamination: Trace metal ions in the sample, mobile phase, or from system components can interact with the analyte, causing tailing.[2]
Q2: How can I eliminate or reduce peak tailing for this compound?
A2: A systematic approach to troubleshooting is recommended.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound. A lower pH (e.g., 2.5-3.0) will keep the acid in its protonated, less polar form, minimizing secondary interactions with the stationary phase.[4][5]
-
Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups are chemically bonded with a less polar group, reducing their availability for secondary interactions.[3]
-
Increase Buffer Concentration: Using a buffer in the mobile phase (e.g., 10-50 mM phosphate or formate) can help maintain a consistent pH and mask residual silanol activity.[5][6]
-
Sample Clean-up: Implement a sample clean-up procedure like solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and is a cost-effective way to extend column lifetime.[7]
-
Check for Column Overload: Inject a lower concentration or smaller volume of your sample to see if the peak shape improves.[3]
Peak Fronting
Q3: What causes peak fronting for this compound?
A3: Peak fronting, where the peak is asymmetrical with a leading edge that is less steep, is often indicative of column overload or issues with the sample solvent.[8]
-
Column Overload: Injecting too high a concentration or a large volume of the sample can saturate the stationary phase, causing some of the analyte molecules to travel through the column more quickly, resulting in a fronting peak.[8][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase, it can cause the analyte band to spread and the peak to front.[9][10]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to distorted peak shapes, including fronting.[11]
-
Column Collapse: Physical degradation of the column bed can also lead to peak fronting, where all peaks in the chromatogram are typically affected.[9][12]
Q4: How can I resolve peak fronting issues?
A4: The following steps can help address peak fronting:
-
Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume to avoid overloading the column.[8]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible injection volume.[10]
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved before injection.
-
Column Inspection and Replacement: If all peaks are fronting and you suspect column collapse, replace the column.[9]
Split Peaks
Q5: My this compound peak is splitting. What is the cause?
A5: Peak splitting can be caused by issues with the sample, the column, or the HPLC/GC system itself.[11][13]
-
Sample Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the sample to not load onto the column in a tight band, leading to a split peak.[11]
-
Partially Blocked Frit or Column Inlet: A blockage in the column's inlet frit can cause the sample to be distributed unevenly onto the column, resulting in a split peak for all analytes.[13][14]
-
Column Void: A void or channel in the column packing material can create different flow paths for the analyte, leading to peak splitting.[13]
-
Co-elution: It is possible that an interfering compound is co-eluting with your this compound, giving the appearance of a split peak.[11]
-
Injector Issues: A malfunctioning autosampler, such as a scratched valve rotor, can cause issues with sample injection and lead to split peaks.[10]
-
Deuterium Isotope Effect: While less common to cause a distinct split, the chromatographic isotope effect can lead to partial separation of the deuterated standard from any residual non-deuterated Pentanoic acid, which might appear as a shoulder or a distorted peak if not fully resolved.
Q6: How do I troubleshoot split peaks for this compound?
A6: A logical troubleshooting workflow is essential.
-
Check for System-Wide vs. Analyte-Specific Splitting: If all peaks in your chromatogram are splitting, the issue is likely with the system (e.g., blocked frit, column void, injector). If only the this compound peak is splitting, the problem is more likely related to the sample or co-elution.[13]
-
For System-Wide Splitting:
-
Reverse Flush the Column: This can sometimes dislodge particulates from the inlet frit.[14]
-
Replace the Frit: If the frit is clogged, replacing it can resolve the issue.
-
Replace the Column: If a void has formed, the column will likely need to be replaced.[13]
-
Inspect the Injector: Check the injector for any signs of wear or damage.[10]
-
-
For Analyte-Specific Splitting:
-
Prepare Sample in Mobile Phase: Dissolve your sample in the initial mobile phase to minimize solvent mismatch effects.[11]
-
Inject a Standard: Analyze a pure standard of this compound to see if the splitting persists. If the standard peak is sharp, the issue may be with your sample matrix or a co-eluting compound.
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or gradient can help to separate the peak of interest from any co-eluting interferences.
-
Quantitative Data Summary
The following tables summarize typical parameters for the analysis of short-chain fatty acids, including Pentanoic acid, by GC-MS and LC-MS/MS.
Table 1: Typical GC-MS Parameters for SCFA Analysis
| Parameter | Setting | Rationale |
| Column | High-polarity polyethylene glycol (PEG) type column (e.g., DB-FFAP) | Good for separating volatile fatty acids without derivatization.[9] |
| Injector Temperature | 220–250°C | Ensures complete vaporization of SCFAs.[14] |
| Injection Mode | Split (e.g., 1:20 to 1:50) or Splitless | Split mode is used for higher concentration samples to prevent column overload, while splitless is for trace analysis.[14] |
| Oven Program | Initial 40°C, ramp to 200-240°C | A temperature gradient is used to separate the volatile SCFAs.[9] |
| Carrier Gas | Helium | Inert carrier gas for GC-MS.[9] |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and quantification.[15] |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS.[9] |
Table 2: Typical LC-MS/MS Parameters for Derivatized SCFA Analysis
| Parameter | Setting | Rationale |
| Column | Reversed-phase C18 (e.g., Phenomenex Kinetex C18) | Provides good retention and separation of the derivatized, less polar SCFAs.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape.[16] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analytes.[16] |
| Flow Rate | 0.3 - 0.4 mL/min | Typical flow rate for analytical LC-MS.[16] |
| Column Temperature | 40°C | Maintains consistent retention times.[16] |
| Detector | Tandem Mass Spectrometer (MS/MS) | Highly sensitive and selective detection using Multiple Reaction Monitoring (MRM).[16] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Derivatization often adds a readily ionizable group for enhanced sensitivity in positive mode.[16] |
Detailed Experimental Protocol: GC-MS Analysis of this compound
This protocol describes a derivatization-free method for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using GC-MS.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS): e.g., Isocaproic acid or 2-ethylbutyric acid
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate, anhydrous
-
Methanol, HPLC grade
-
Sample matrix (e.g., plasma)
2. Sample Preparation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Acidify the sample by adding 10 µL of 1.0 M HCl to protonate the carboxylic acids.[9]
-
Vortex the mixture for 1 minute.
-
Add 200 µL of MTBE for liquid-liquid extraction.[9]
-
Vortex vigorously for 20 minutes to ensure thorough extraction.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean autosampler vial with a glass insert.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
3. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Injector: 250°C, Splitless mode.[14]
-
Oven Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 140°C, then ramp at 40°C/min to 200°C and hold for 2 minutes.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the appropriate ions for this compound and the internal standard.
-
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chromatographic peak shape problems.
Pentanoic Acid Signaling Pathway
Caption: A simplified signaling pathway for Pentanoic acid via G-protein coupled receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. ddtjournal.com [ddtjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. halocolumns.com [halocolumns.com]
- 11. researchgate.net [researchgate.net]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. sciex.com [sciex.com]
Technical Support Center: Deuterium Isotope Effects in Chromatography
Welcome to the technical support center for addressing deuterium isotope effects in chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues, troubleshooting strategies, and frequently asked questions related to the chromatographic behavior of deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect in chromatography and why does it occur?
The deuterium isotope effect in chromatography, also known as the chromatographic isotope effect (CIE), is the phenomenon where compounds labeled with deuterium (²H or D) exhibit different retention times compared to their non-deuterated (protium, ¹H) counterparts.[1][2] This effect arises from subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter, stronger, and less polarizable than the C-H bond.[3][4] These differences can alter a molecule's van der Waals interactions, hydrophobicity, and overall size, which in turn affects its interaction with the stationary phase of the chromatography column, leading to a shift in retention time.[3][4]
Q2: In which direction do deuterated compounds typically shift their retention time?
The direction of the retention time shift depends on the chromatographic mode:
-
Reversed-Phase Liquid Chromatography (RPLC): In RPLC, which is the most common technique, deuterated compounds generally elute earlier than their non-deuterated analogs.[2][3] This is often referred to as an "inverse isotope effect" and is attributed to the slightly lower hydrophobicity of the deuterated molecule, resulting in weaker interactions with the non-polar stationary phase.[3][5]
-
Normal-Phase Liquid Chromatography (NPLC): In contrast to RPLC, deuterated compounds in NPLC tend to elute later than their non-deuterated counterparts.[2] This suggests a stronger interaction with the polar stationary phase.[2]
-
Gas Chromatography (GC): In GC, deuterated compounds also often elute earlier than their protiated analogs, which is considered an inverse isotope effect.[6] However, the elution order can sometimes be normal (deuterated elutes later) depending on the stationary phase polarity and the analyte.[6]
Q3: What factors influence the magnitude of the retention time shift?
Several factors can influence the extent of the deuterium isotope effect:
-
Number of Deuterium Atoms: Generally, a greater number of deuterium atoms in a molecule leads to a larger retention time shift.[4][5]
-
Position of Deuteration: The location of the deuterium atoms within the molecule is crucial.[4][7] Deuteration on different parts of a molecule (e.g., aliphatic vs. aromatic regions, or on sp² vs. sp³ hybridized carbons) can have varying impacts on the molecule's interaction with the stationary phase.[3][6][7]
-
Molecular Structure: The inherent chemical properties of the analyte itself play a significant role in the magnitude of the isotope effect.[4]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition (including organic solvent and pH), column temperature, and the gradient slope can all modulate the observed retention time difference.[3][4][5]
Q4: Can the chromatographic shift of my deuterated internal standard affect my quantitative results?
Yes, a significant chromatographic shift between an analyte and its deuterated internal standard (IS) can lead to inaccurate quantification, particularly in LC-MS analysis.[4][8] Ideally, the analyte and IS should co-elute to experience the same degree of matrix effects (ion suppression or enhancement).[5][9] If they separate, they may elute into regions of different matrix effects, leading to variability in their ionization efficiencies and compromising the accuracy and precision of the results.[8]
Q5: Is it possible for my deuterated standard to lose its deuterium label during analysis?
Yes, this phenomenon, known as "back-exchange," can occur if the deuterium atoms are located in chemically labile positions, such as on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups.[9] In such cases, the deuterium atoms can be replaced by protons from the mobile phase (e.g., water).[8] This can result in a mixed population of molecules with varying degrees of deuteration, potentially leading to peak splitting or inaccurate quantification.[9]
Troubleshooting Guides
Guide 1: Analyte and Deuterated Internal Standard are Separating
Problem: You observe partial or complete separation between your analyte and its deuterated internal standard.
Goal: To either achieve co-elution for accurate quantification in LC-MS or to obtain baseline separation for individual peak integration.
Troubleshooting Steps:
-
Confirm the Issue: Overlay the chromatograms of the analyte and the deuterated internal standard to visually assess the magnitude of the retention time difference (ΔtR).[4]
-
Modify the Gradient Profile:
-
Adjust the Mobile Phase Composition:
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation and potentially reduce the ΔtR.[5]
-
pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can alter their hydrophobicity and interaction with the stationary phase, which may influence the degree of separation.[4]
-
-
Change the Column Temperature: Temperature can affect the thermodynamics of the chromatographic separation. Analyzing at different temperatures (e.g., 30°C and 50°C) may help to reduce the peak separation.[5]
-
Evaluate a Different Stationary Phase: If the above steps are unsuccessful, consider a column with a different chemistry (e.g., a phenyl-hexyl or pentafluorophenyl phase instead of a C18) which can offer different selectivity.[10]
Guide 2: Poor Peak Shape (Tailing, Fronting, or Splitting) of the Deuterated Standard
Problem: The chromatographic peak for your deuterated internal standard is distorted, while the analyte peak may be acceptable.
Troubleshooting Steps:
-
Check for On-Column Deuterium Exchange: If the peak is split, it could be due to the exchange of labile deuterium atoms with protons from the mobile phase.[9] This is more likely with certain functional groups. If suspected, consider the stability of the deuterium labels on your standard.
-
Assess for Column Degradation: A deteriorating column can sometimes affect the analyte and internal standard differently, leading to poor peak shape for one of them.[9] Try injecting the standard on a new column of the same type.
-
Investigate Mobile Phase Compatibility: Ensure the mobile phase pH is appropriate for the pKa of your compound to avoid issues with mixed ionization states that can cause peak distortion.[9]
-
Rule out Contamination: Contamination in the sample or from the LC system can sometimes lead to peak shape issues.
Data Presentation
The following tables summarize quantitative data on the chromatographic isotope effect observed in various studies.
Table 1: Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC)
| Compound Class | Stationary Phase | Mobile Phase | Observation | Reference |
| Peptides (dimethyl labeled) | C18 | Acetonitrile/Water with Formic Acid | Deuterated elutes earlier | [3] |
| Aldehydes (derivatized) | Phenyl-Hexyl | Acetonitrile/Water with Formic Acid | Isotope effect observed | [3] |
| Metformin | Polydimethylsiloxane (PDMS) | - | tR(H)/tR(D) = 1.0084 | [3] |
| Olanzapine | Normal-Phase | - | Deuterated elutes later | [3] |
Note: tR(H) and tR(D) are the retention times of the non-deuterated and deuterated compounds, respectively. A tR(H)/tR(D) value greater than 1 indicates that the deuterated compound elutes earlier.
Table 2: Retention Time Shifts in Different Chromatographic Systems
| Compound | Number of Deuterium Atoms | Stationary Phase | Chromatographic Isotope Effect (hdIEC = tR(H)/tR(D)) | Reference |
| Myristic acid / D27-Myristic acid | 27 | Fused-silica capillary | 1.0428 | [1] |
| Arachidonic acid / D8-Arachidonic acid | 8 | Fused-silica capillary | 1.0009 | [1] |
Experimental Protocols
Protocol 1: Evaluation of Co-elution of an Analyte and its Deuterated Internal Standard
Objective: To determine the retention time difference (ΔtR) between a non-deuterated analyte and its deuterated internal standard under specific reversed-phase LC-MS conditions.[1]
Materials:
-
Analyte and its corresponding deuterated internal standard.
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A).
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B).
-
A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
LC-MS/MS system.
Methodology:
-
Sample Preparation: Prepare a solution containing a mixture of the analyte and its deuterated internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.[1]
-
Mass Spectrometry: Use electrospray ionization (ESI) in either positive or negative mode, optimized for the analyte. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]
-
-
Data Acquisition and Analysis:
-
Inject the sample mixture into the LC-MS/MS system.
-
Acquire the chromatograms for both the analyte and the deuterated internal standard.[1]
-
Determine the retention time at the apex of each peak.[1]
-
Calculate the retention time difference: ΔtR = tR(analyte) - tR(deuterated IS).
-
Repeat the injection at least three times to assess the reproducibility of the retention times and the ΔtR.[1]
-
-
Optimization (if necessary): If the ΔtR is significant and affects the analytical results, adjust the chromatographic parameters as outlined in the troubleshooting guide to minimize the retention time difference.[1]
Visualizations
Caption: Factors contributing to the deuterium isotope effect in RPLC.
Caption: Workflow for assessing deuterated standard co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isotopic Back-Exchange with Deuterated Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and avoid isotopic back-exchange with your deuterated internal standards, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for my deuterated standards?
Isotopic back-exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1] This is a critical issue in quantitative analysis, particularly in mass spectrometry, as it alters the mass of your internal standard. The consequences of back-exchange can be severe, leading to:
-
Inaccurate Quantification: The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.[1]
-
False Positives: In some cases, the deuterated standard can lose a significant number of deuterium atoms, causing its signal to overlap with that of the unlabeled analyte, creating a "false positive" result.[2][3]
Q2: What are the primary factors that promote unwanted isotopic exchange?
Several experimental factors can influence the rate of isotopic back-exchange. Understanding these factors is the first step toward preventing it. The most significant contributors are:
-
pH of the Solution: The pH of the sample and analytical solutions is a critical factor.[4] Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[5] For many compounds, the minimum rate of exchange is observed in a slightly acidic pH range of approximately 2.5 to 3.0.[6][7]
-
Temperature: Like most chemical reactions, the rate of isotopic exchange increases with temperature.[5] Therefore, maintaining low temperatures during sample preparation and analysis is crucial for preserving the integrity of your deuterated standards.[6]
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can readily facilitate the back-exchange of deuterium.[7][8] Aprotic solvents, like acetonitrile and tetrahydrofuran, are less likely to cause back-exchange.[6][7]
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule.[4] Deuterium atoms attached to heteroatoms (e.g., -OH, -NH2) are highly susceptible to exchange.[8][9] Deuterium on carbons adjacent to carbonyl groups can also be labile.[4][9] Labels on aliphatic or aromatic carbons are generally the most stable.[5]
Q3: How can I choose a deuterated standard that is less susceptible to back-exchange?
The selection of a suitable deuterated internal standard is a critical step in developing a robust analytical method. To minimize the risk of back-exchange, consider the following:
-
Labeling Position: Opt for standards where the deuterium labels are placed on stable, non-exchangeable positions, such as aromatic or aliphatic carbon atoms that are not adjacent to heteroatoms or carbonyl groups.[2][8]
-
Degree of Deuteration: A mass increase of +3 amu or more is generally recommended to ensure a clear mass separation from the natural isotopic distribution of the analyte.[2]
-
Isotopic Purity: Use standards with high isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity in the standard.[2]
Q4: Are there alternatives to deuterated standards that are not prone to back-exchange?
Yes, when working with compounds that are particularly susceptible to back-exchange or under harsh experimental conditions, consider using internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[6] These isotopes are not susceptible to chemical exchange, providing a more robust alternative.[1] However, the synthesis of ¹³C and ¹⁵N labeled standards is often more complex and expensive.[7]
Troubleshooting Guides
Problem 1: Decreasing internal standard signal over an analytical run.
-
Possible Cause: This is a classic symptom of ongoing isotopic back-exchange in the autosampler. The changing concentration of the correctly labeled standard leads to inconsistent results.
-
Solution Workflow:
Caption: Troubleshooting workflow for a decreasing internal standard signal.
Problem 2: Appearance of a signal for the unlabeled analyte in blank samples spiked only with the deuterated standard.
-
Possible Cause: This indicates that the deuterated standard is undergoing back-exchange, converting it to the unlabeled analyte.
-
Solution Workflow:
Caption: Troubleshooting workflow for detecting analyte in blank samples.
Data Presentation
Table 1: Influence of Experimental Conditions on Deuterium Back-Exchange Rate
| Parameter | Condition | Effect on Back-Exchange Rate | Reference |
| pH | Low pH (~2.5) | Minimum Exchange Rate | [5] |
| Neutral pH (~7) | Moderate to High Exchange Rate | [5] | |
| High pH | High Exchange Rate | [5] | |
| Temperature | Low Temperature (e.g., 0-4 °C) | Significantly Reduced Rate | [5] |
| Room Temperature | Moderate Rate | ||
| Elevated Temperature | Significantly Increased Rate | [5] | |
| Solvent | Aprotic (e.g., Acetonitrile) | Low Exchange Rate | [6][7] |
| Protic (e.g., Water, Methanol) | High Exchange Rate | [7][8] |
Table 2: Relative Stability of Deuterium Labels on Different Functional Groups
| Position of Deuterium Label | Relative Stability | Potential for Back-Exchange | Reference |
| C-D (on an aliphatic or aromatic carbon) | High | Low (unless adjacent to a strongly activating group) | [5] |
| C-D (alpha to a carbonyl group) | Moderate | Can exchange under acidic or basic conditions | [5][9] |
| C-D (on a heteroatom, e.g., O-D, N-D) | Low | High and rapid exchange | [8][9] |
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability in Solution
-
Objective: To determine if isotopic exchange of a deuterated internal standard is occurring under specific experimental conditions.[7]
-
Methodology:
-
Prepare a stock solution of the deuterated standard in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Prepare test solutions by spiking the internal standard into the matrix or solvent of interest (e.g., mobile phase, plasma, reconstitution solvent) at the working concentration.[7]
-
Aliquot the test solution into several vials for analysis at different time points.
-
Analyze one vial immediately (T=0) to establish a baseline.[5]
-
Incubate the remaining vials under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[7]
-
At each time point, process the sample using your established extraction method.[5]
-
Analyze the extracted samples by LC-MS.
-
-
Data Analysis:
-
Monitor the peak area of the deuterated internal standard at each time point. A significant decrease in peak area over time may indicate instability.[5]
-
Monitor the mass channel of the unlabeled analyte at the retention time of the internal standard. The appearance and growth of a peak in this channel is a direct indication of back-exchange.
-
Protocol 2: General Sample Preparation Workflow to Minimize Back-Exchange
-
Objective: To provide a general workflow for sample preparation that minimizes the risk of isotopic back-exchange.
-
Workflow Diagram:
Caption: Recommended sample preparation workflow to minimize back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Short-Chain Fatty Acid (SCFA) Separation by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of short-chain fatty acids (SCFAs) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phases for SCFA analysis by LC-MS?
A1: Mobile phases for SCFA analysis typically consist of a combination of an aqueous component and an organic solvent, often with an acidic additive to improve chromatography and ionization.[1][2] Common components include:
-
Aqueous Phase (Mobile Phase A): HPLC-grade water with an acidic modifier.[3][4][5]
-
Organic Phase (Mobile Phase B): Acetonitrile (ACN) or methanol (MeOH) with an acidic modifier.[1][3]
-
Acidic Modifiers: Formic acid (FA) is the most common additive, typically at a concentration of 0.1%.[3][4][5][6] Acetic acid is also used.[7] Acidifying the mobile phase helps to suppress the ionization of the carboxylic acid functional group of the SCFAs, leading to better retention on reversed-phase columns and improved peak shape.[1][2]
Q2: Why is derivatization of SCFAs often necessary for LC-MS analysis?
A2: Direct analysis of underivatized SCFAs by LC-MS can be challenging due to their high polarity, low molecular weight, poor retention on reversed-phase columns, and inefficient ionization.[1][2] Derivatization is a chemical modification process that converts SCFAs into less polar and more easily ionizable forms.[1][8] This leads to improved chromatographic separation, increased sensitivity, and more robust quantification.[1][2][8] Common derivatizing agents include 3-nitrophenylhydrazine (3-NPH) and aniline.[3][6][8][9]
Q3: How does the pH of the mobile phase affect SCFA separation?
A3: The pH of the mobile phase is a critical parameter in SCFA analysis. Maintaining an acidic pH (typically below the pKa of the SCFAs, which is around 4.8) is essential for good chromatographic performance on reversed-phase columns.[1] An acidic mobile phase ensures that the SCFAs are in their protonated, less polar form, which increases their retention and improves peak shape.[1][2] Formic acid is a common choice for controlling the mobile phase pH.[10]
Q4: What are some common issues encountered during SCFA analysis by LC-MS and how can they be addressed?
A4: Common issues include poor peak shape (broadening, tailing, or splitting), retention time shifts, and low sensitivity.[11]
-
Poor Peak Shape: This can be caused by a variety of factors, including issues with the mobile phase pH, column contamination, or improper injection techniques.[11] Ensuring the mobile phase is sufficiently acidic and that the column is clean and well-maintained can help to improve peak shape.[1][11]
-
Retention Time Shifts: Changes in mobile phase composition, pH, or flow rate can lead to shifts in retention times.[11] Preparing fresh mobile phases regularly and ensuring the LC system is properly calibrated and maintained can help to minimize these shifts.[12]
-
Low Sensitivity: This can be due to inefficient ionization or contamination of the mass spectrometer.[11] Optimizing the derivatization process and ensuring the ion source is clean can improve sensitivity.[1][11] Using high-purity solvents and additives is also crucial to reduce background noise.[12][13]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is acidic, typically by adding 0.1% formic acid.[1][2] This keeps the SCFAs in their protonated form, improving interaction with the stationary phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent mixture (e.g., a high percentage of organic solvent). If the problem persists, consider replacing the column.[11] |
| Secondary Interactions | The use of ion-pairing agents like trifluoroacetic acid (TFA) can sometimes improve peak shape for challenging separations, but TFA can cause ion suppression in the mass spectrometer.[10][14][15] Difluoroacetic acid (DFA) can be a good compromise.[10][15] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Mobile Phase Composition Change | Prepare fresh mobile phases daily to avoid changes due to evaporation of the organic component.[12] |
| Fluctuating Pump Pressure | Check for leaks in the LC system. Degas the mobile phase to remove air bubbles.[12] |
| Column Degradation | If retention times consistently decrease and peak shape deteriorates, the column may need to be replaced. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature.[11] |
Issue 3: Low Signal Intensity/Sensitivity
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Ensure the mobile phase is compatible with electrospray ionization (ESI). Acidic modifiers like formic acid generally work well for positive ion mode, while basic modifiers may be needed for negative ion mode. However, for derivatized SCFAs, the choice of ionization mode will depend on the derivatizing agent.[1] |
| Ion Suppression | Matrix effects from the sample can suppress the ionization of the target analytes.[11] Improve sample cleanup or dilute the sample. Avoid non-volatile additives in the mobile phase.[13] |
| Contaminated Ion Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[11] |
| Improper Derivatization | Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration) to ensure complete derivatization of the SCFAs.[6] |
Quantitative Data
Table 1: Comparison of Lower Limit of Quantification (LLOQ) for Different SCFAs and Derivatization Methods
| SCFA | Derivatization Method | LLOQ | Reference |
| Acetate | Aniline | 0.31 µM | [16] |
| Propionate | Aniline | 0.16 µM | [16] |
| Butyrate | Aniline | 0.16 µM | [16] |
| Acetate | 3-Nitrophenylhydrazine (3-NPH) | 1.95 ng/mL | [6] |
| Propionate | 3-Nitrophenylhydrazine (3-NPH) | 0.39 ng/mL | [6] |
| Butyrate | 3-Nitrophenylhydrazine (3-NPH) | 0.39 ng/mL | [6] |
Experimental Protocols
Protocol 1: SCFA Derivatization using 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from Han et al. and is suitable for the derivatization of SCFAs in biological samples.[3][6]
Materials:
-
Sample containing SCFAs
-
3-nitrophenylhydrazine (3-NPH) hydrochloride solution (200 mM)
-
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride solution (120 mM)
-
0.1% Formic acid solution
-
HPLC-grade water
-
Acetonitrile
Procedure:
-
To 50 µL of the sample, add 50 µL of HPLC-grade water.
-
Add 50 µL of 200 mM 3-NPH hydrochloride solution.
-
Add 50 µL of 120 mM EDC hydrochloride solution.[6]
-
Incubate the mixture at 40°C for 30 minutes with constant shaking.[6]
-
Quench the reaction by adding 200 µL of 0.1% formic acid.[6]
-
The derivatized sample is now ready for injection into the LC-MS system.
Protocol 2: Mobile Phase Preparation for LC-MS Analysis of Derivatized SCFAs
Materials:
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
Procedure:
-
Mobile Phase A (Aqueous): To 1 L of HPLC-grade water in a clean solvent bottle, add 1 mL of formic acid (to make 0.1% FA).[5] Mix thoroughly and degas.
-
Mobile Phase B (Organic): To 1 L of acetonitrile in a clean solvent bottle, add 1 mL of formic acid (to make 0.1% FA). Mix thoroughly and degas.
Visualizations
Caption: A typical experimental workflow for the analysis of short-chain fatty acids by LC-MS.
Caption: A troubleshooting decision tree for addressing poor peak shape in SCFA analysis.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 2. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 6. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 10. waters.com [waters.com]
- 11. One moment, please... [zefsci.com]
- 12. blog.seqgen.com [blog.seqgen.com]
- 13. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 14. halocolumns.com [halocolumns.com]
- 15. lcms.cz [lcms.cz]
- 16. journals.plos.org [journals.plos.org]
Technical Support Center: Improving Precision and Accuracy with Pentanoic-d9 Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Pentanoic-d9 acid as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is intended for use as an internal standard for the quantification of pentanoic acid (also known as valeric acid) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] As a deuterated analog of pentanoic acid, it is chemically almost identical to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability, leading to more accurate and precise quantification.
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for its effective use. Below is a summary of its key characteristics.
| Property | Value |
| Synonyms | C5:0-d9, Valeric Acid-d9, FA 5:0-d9[1][2] |
| Molecular Formula | C₅HD₉O₂[1][2] |
| Molecular Weight | 111.2 g/mol [1][2] |
| Purity | ≥98%[1][2] |
| Formulation | Liquid[1][2] |
| Storage | -20°C[1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[1] |
Q3: Why is derivatization sometimes required for the analysis of pentanoic acid?
Due to their low volatility and polar nature, short-chain fatty acids like pentanoic acid can be challenging to analyze directly by GC-MS.[3] Derivatization is a chemical process that converts them into more volatile and thermally stable compounds, improving their chromatographic behavior and detection sensitivity.[3] Common derivatization techniques include silylation and esterification.[3][4] For LC-MS analysis, derivatization can also be used to enhance ionization efficiency and improve chromatographic retention on reversed-phase columns.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, offering a structured approach to problem-solving.
Issue 1: Inaccurate Quantification and Poor Reproducibility
Symptom: You are observing inconsistent results, high variability between replicates, and a lack of accuracy in your quantitative data.
Possible Causes and Solutions:
-
Isotopic Exchange: The deuterium atoms on the carboxylic acid group of this compound can be susceptible to exchange with hydrogen atoms from the surrounding solvent or matrix, especially under acidic or basic conditions.[7][8][9] This alters the mass of the internal standard, leading to inaccurate calculations.
-
Differential Matrix Effects: The analyte (pentanoic acid) and the internal standard (this compound) may experience different levels of ion suppression or enhancement from the sample matrix.[11]
-
Solution: Ensure that the internal standard is added to the sample as early as possible in the workflow to compensate for matrix effects throughout the entire process. Optimize your sample preparation to remove interfering matrix components through techniques like protein precipitation or liquid-liquid extraction.[3]
-
-
Incorrect Concentration of Internal Standard: Using a concentration of the internal standard that falls outside its linear range of response can lead to a significant loss of accuracy.
-
Solution: Determine the linear range of your internal standard and ensure that the concentration you use is within this range and provides a signal intensity similar to that of the analyte in your samples.
-
Issue 2: Chromatographic Problems
Symptom: You are observing peak tailing, peak splitting, or a shift in the retention time of this compound relative to pentanoic acid.
Possible Causes and Solutions:
-
Isotope Effect on Retention Time: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
-
Solution: This is a known phenomenon. Ensure your peak integration software can handle slightly different retention times for the analyte and the internal standard. If the shift is significant, you may need to adjust your chromatographic conditions.
-
-
Poor Peak Shape: Carboxylic acids can interact with active sites in the GC inlet or on the analytical column, leading to poor peak shape.
-
Solution: Derivatization of the carboxylic acid group can significantly improve peak shape.[3] Ensure your GC system is properly maintained, including regular cleaning of the inlet liner and trimming of the column.
-
Experimental Protocols
Below are detailed methodologies for the quantification of pentanoic acid using this compound as an internal standard.
LC-MS/MS Method for Short-Chain Fatty Acids (without derivatization)
This protocol is adapted from a method for the analysis of SCFAs in biological fluids.[12][13]
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, fecal extract), add 10 µL of an internal standard working solution containing this compound.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the SCFAs.
-
Flow Rate: 200 µL/min.[14]
-
Injection Volume: 2 µL.[14]
-
Mass Spectrometer: Operated in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions: These would need to be optimized for your specific instrument.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pentanoic Acid | 101.1 | 57.1 |
| This compound | 110.1 | 64.1 |
GC-MS Method for Short-Chain Fatty Acids (with derivatization)
This protocol involves esterification to improve the volatility of the fatty acids.[3][4]
-
Sample Preparation and Extraction:
-
Follow the sample preparation steps for protein precipitation and liquid-liquid extraction as described in the LC-MS/MS protocol.
-
Ensure the addition of the this compound internal standard before extraction.
-
-
Derivatization (Esterification):
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of a 10% (w/w) solution of BF₃ in butanol.
-
Seal the reaction vial and heat at 60-100°C for 30-60 minutes.
-
After cooling, the resulting butyl esters may need to be extracted into an organic solvent.
-
-
GC-MS Parameters:
-
GC Column: A wax-type column (e.g., SH-WAX).[15]
-
Injector Temperature: 240°C.[15]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 40°C/min, then to 240°C at 25°C/min, and hold for 2 minutes.[15]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with Selected Ion Monitoring (SIM).
-
Ions to Monitor: The specific m/z values for the butyl esters of pentanoic acid and this compound would need to be determined.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in quantification.
Experimental Workflow for Sample Analysis
Caption: A generalized experimental workflow for sample analysis.
Pentanoate Signaling Pathway
Pentanoic acid (valerate) has been shown to have immunomodulatory effects. It can act as a histone deacetylase (HDAC) inhibitor and influence cellular metabolism through the AKT/mTOR signaling pathway.[16]
Caption: The signaling pathway of pentanoate's immunomodulatory effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pentanoic Acid-d9 - Cayman Chemical [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. deepdyve.com [deepdyve.com]
- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. shimadzu.com [shimadzu.com]
- 16. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Pentanoic-d9 acid in various solvents and matrices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Pentanoic-d9 acid in various solvents and biological matrices. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound, a deuterated carboxylic acid, are chemical degradation and isotopic exchange. Chemical degradation can occur via hydrolysis, oxidation, and photodegradation, particularly under forced conditions.[1][2][3] Isotopic exchange, the replacement of deuterium with hydrogen, is a key consideration, especially for the deuterium on the carboxylic acid group (-COOH), which is readily exchangeable in protic solvents. The deuterium atoms on the carbon chain are generally more stable, though the alpha-protons can be susceptible to exchange under acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For the neat compound, it is recommended to store it at room temperature, away from light and moisture.[4] Stock and working solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[5][6] For solutions in organic solvents, storage in tightly sealed containers is crucial to prevent evaporation and contamination.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution can significantly impact the stability of this compound. The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3. Both acidic and basic conditions can catalyze not only isotopic exchange but also hydrolysis of the carboxylic acid group.[3] The ionization state of the molecule changes with pH, which can lead to different degradation pathways.[7]
Q4: Is this compound susceptible to photodegradation?
A4: Carboxylic acids can be susceptible to photodegradation upon exposure to UV light.[8][9] Therefore, it is recommended to protect solutions of this compound from light, especially during storage and handling, by using amber vials or storing them in the dark.
Stability Data Summary
The following tables summarize the known stability of this compound and related short-chain fatty acids in various solvents and matrices. Please note that specific quantitative data for this compound is limited, and some data is extrapolated from studies on similar compounds.
Table 1: Stability in Organic Solvents
| Solvent | Temperature | Stability Summary | Potential Degradation Pathway |
| Methanol | Room Temperature | Esterification with methanol can occur over time, leading to the formation of methyl pentanoate-d9.[10] | Esterification |
| Acetonitrile | Room Temperature | Generally considered a stable solvent for short-term use. Long-term stability data is not readily available. | - |
| DMSO | Room Temperature | DMSO can decompose under acidic conditions, which could be relevant if this compound solutions are acidified.[11][12] | Solvent-mediated degradation |
Table 2: Stability in Biological Matrices
| Matrix | Temperature | Stability Summary |
| Plasma/Serum | -20°C / -80°C | Short-chain fatty acids are generally stable for up to 52 weeks at these temperatures, especially with the addition of an antioxidant like BHT.[5] Some studies show a slight decrease in free fatty acids after the first freeze-thaw cycle. |
| Urine | Room Temperature | Degradation is likely. Storage at room temperature should be avoided.[13][14][15] |
| 4°C | Stable for at least 24 hours.[4] For longer-term storage, freezing is recommended. | |
| -20°C / -80°C | Recommended for long-term storage to prevent degradation.[13][14] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by a validated analytical method (e.g., LC-MS/MS).
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours, protected from light.
-
Analyze at specified time points.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 70°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples at specified time points.
-
Protocol 2: Freeze-Thaw Stability Study
Objective: To assess the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into the biological matrix of interest (e.g., human plasma) to prepare quality control (QC) samples at low and high concentrations.
-
Freeze-Thaw Cycles:
-
Divide the QC samples into aliquots.
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
-
Analysis: After each specified freeze-thaw cycle, analyze the QC samples using a validated analytical method.
-
Data Evaluation: Compare the mean concentration of this compound in the freeze-thaw samples to that of freshly prepared control samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Troubleshooting Guide
Caption: Troubleshooting workflow for unstable this compound signal.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting stability studies.
Logical Relationship of Degradation Factors
Caption: Factors influencing the degradation of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of storage time, temperature, antioxidant and thawing on fatty acid composition of plasma, serum - Biospecimen Research Database [brd.nci.nih.gov]
- 6. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Stability of urinary HVA and VMA on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation Using Pentanoic-d9 Acid as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of results. Pentanoic-d9 acid, a deuterated form of pentanoic acid (valeric acid), serves as an ideal internal standard for the quantification of short-chain fatty acids (SCFAs) and structurally related compounds like the drug valproic acid. Its utility stems from its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.
This guide provides an objective comparison of analytical method performance when using a deuterated internal standard like this compound versus alternative standards. The data presented is synthesized from published validation studies to highlight the advantages of using a stable isotope-labeled internal standard in bioanalysis.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, providing the most effective correction for experimental variations. Deuterated standards like this compound are considered the gold standard for LC-MS/MS assays because their chemical and physical properties are nearly identical to the analyte, differing only in mass.[1][2]
The following tables summarize key validation parameters from studies employing a deuterated internal standard for short-chain fatty acid analysis compared to a method for a similar analyte (valproic acid) using a different deuterated standard and a non-deuterated structural analog.
Table 1: Linearity and Sensitivity
| Parameter | Method with Deuterated IS (SCFAs) | Method with Deuterated IS (Valproic Acid) |
|---|---|---|
| Analyte(s) | Acetate, Propionate, Butyrate, Valerate, etc. | Valproic Acid (VPA) |
| Internal Standard | Isotope-labeled SCFAs (incl. Valerate-d9) | Valproic Acid-d6 (VPA-d6) |
| Linearity (r²) | > 0.998[3] | 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.001 mM (for Valerate)[3] | 5 µg/mL[4] |
| Calibration Range | 0 - 10 mM[5] | 5 - 800 µg/mL[4] |
Table 2: Accuracy and Precision
| Parameter | Method with Deuterated IS (SCFAs) | Method with Deuterated IS (Valproic Acid) |
|---|---|---|
| Analyte(s) | Short-Chain Fatty Acids | Valproic Acid (VPA) |
| Internal Standard | Isotope-labeled SCFAs | Valproic Acid-d6 (VPA-d6) |
| Intra-day Precision (%CV) | < 12%[3] | ≤ 6%[4] |
| Inter-day Precision (%CV) | < 20%[3] | ≤ 6%[4] |
| Accuracy (% Recovery / % Bias) | 92% to 120%[6] | < 4% (Bias)[4] |
Note: The data is compiled from separate studies focusing on similar analytes (short-chain fatty acids and valproic acid) to illustrate typical performance. Direct comparison studies are limited. The choice of IS can significantly affect method accuracy and precision.[7]
Experimental Protocols
A robust and validated protocol is the foundation of reliable quantitative analysis. Below is a representative methodology for the quantification of short-chain fatty acids in biological fluids using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
Objective: To extract SCFAs from a biological matrix (e.g., plasma, tissue homogenate) and remove interfering proteins.
-
Procedure:
-
Thaw biological samples and the internal standard working solution (e.g., a mixture of deuterated SCFAs, including this compound, in methanol) on ice.
-
In a clean microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
-
2. LC-MS/MS Conditions
-
Objective: To chromatographically separate the analytes and detect them with high specificity and sensitivity using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: Porous graphitized carbon column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm) suitable for separating polar compounds like SCFAs without derivatization.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient starting with low organic phase (e.g., 20% B) and ramping up to elute the analytes.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding deuterated internal standard (e.g., for Valproic Acid: 143 -> 143 m/z[4]).
-
Workflow and Method Logic Visualization
The following diagrams illustrate the experimental workflow and the fundamental principle of using an internal standard for quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Pentanoic-d9 Acid vs. 13C-Labeled Pentanoic Acid in Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of stable isotope-labeled pentanoic acid for quantitative analysis and metabolic research.
In the precise world of analytical chemistry and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable quantification. When studying pentanoic acid, a five-carbon short-chain fatty acid (SCFA) with increasing significance in gut microbiome research, metabolic diseases, and drug development, researchers are often faced with the choice between deuterated (Pentanoic-d9 acid) and carbon-13 (13C) labeled analogues. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate labeled standard for specific research needs.
Performance Face-Off: A Quantitative Comparison
The primary distinction between this compound and 13C-labeled pentanoic acid lies in the isotopic label itself. Deuterium (²H or D) labeling involves replacing hydrogen atoms with their heavier isotope, while 13C-labeling substitutes carbon-12 atoms with carbon-13. This seemingly subtle difference has significant implications for their analytical performance, particularly in mass spectrometry-based applications.[1][2]
An ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization.[1] While both labeling strategies aim to achieve this, 13C-labeled standards generally provide a closer match to the native compound.[2][3]
Table 1: Comparison of Key Performance Metrics
| Performance Metric | This compound (Deuterated) | 13C-Labeled Pentanoic Acid | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotopic effect), often eluting earlier than the unlabeled analyte in reverse-phase chromatography. | Co-elutes perfectly with the unlabeled analyte.[2] | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to chromatographic separation. Perfect co-elution, as seen with 13C-labeling, is crucial for accurate correction of matrix effects.[2] Studies on other short-chain fatty acids have demonstrated this chromatographic shift with deuterated standards. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen atoms, especially at labile positions. | Exceptionally stable as the 13C label is incorporated into the carbon backbone and is not prone to exchange.[2] | This stability ensures the integrity of the internal standard throughout the analytical process, from sample storage to analysis.[3] |
| Accuracy & Precision | Can provide good accuracy and precision, but the chromatographic shift can lead to differential matrix effects, potentially compromising accuracy. | Generally provides higher accuracy and precision due to perfect co-elution and superior correction for matrix effects.[1][2] | A study on short-chain fatty acid quantification using a 13C-labeled internal standard showed excellent linearity (r² > 0.995) and precision.[4][5] While deuterated standards can be used to develop validated methods, they require more rigorous validation to account for potential isotopic effects.[6] |
| Linearity | Typically demonstrates good linearity over a defined concentration range. | Consistently shows excellent linearity (r² > 0.99) over a wide dynamic range.[4][5] | The closer mimicry of the analyte by the 13C-labeled standard contributes to a more reliable and linear response across different concentrations. |
| Metabolic Tracing | Not suitable for tracing the carbon backbone in metabolic pathways. | The tracer of choice for metabolic flux analysis (MFA) to track the incorporation of the carbon skeleton into downstream metabolites.[7][8] | 13C-MFA is a powerful technique to elucidate metabolic pathways and quantify reaction rates (fluxes) by tracking the distribution of 13C atoms.[8] |
Experimental Protocols
Quantitative Analysis of Pentanoic Acid using LC-MS/MS
This protocol provides a general framework for the quantification of pentanoic acid in biological matrices, such as plasma or fecal extracts, using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of either this compound or 13C-labeled pentanoic acid solution at a predetermined concentration.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is commonly used for short-chain fatty acid analysis.[9]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically employed.[9][10]
-
Flow Rate: A flow rate of 0.3-0.4 mL/min is standard.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for pentanoic acid and its labeled internal standards need to be optimized.
Metabolic Flux Analysis using 13C-Labeled Pentanoic Acid
This protocol outlines a basic workflow for tracing the metabolic fate of pentanoic acid in cell culture.
1. Cell Culture and Labeling
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of 13C-labeled pentanoic acid (e.g., uniformly labeled 13C5-pentanoic acid).
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate.
2. Metabolite Extraction
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis
-
Analyze the extracted metabolites using LC-MS/MS to identify and quantify the mass isotopologues of downstream metabolites of interest (e.g., Krebs cycle intermediates).
-
The mass shift corresponding to the incorporation of 13C atoms will indicate the contribution of pentanoic acid to these metabolic pathways.
Visualization of Relevant Signaling Pathways and Workflows
Pentanoic acid, as a short-chain fatty acid, can influence various cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of metabolic studies.
Pentanoic acid has been shown to modulate key signaling pathways involved in cell metabolism, growth, and inflammation.
Conclusion and Recommendation
The choice between this compound and 13C-labeled pentanoic acid depends on the specific application. For routine quantification where high-throughput and cost-effectiveness are priorities, a well-validated method using this compound can provide acceptable results. However, for applications demanding the highest level of accuracy, precision, and reliability, particularly in complex biological matrices or for regulated bioanalysis, 13C-labeled pentanoic acid is the unequivocally superior choice .[1] Its ability to perfectly co-elute with the native analyte and its exceptional isotopic stability minimize analytical errors, leading to more robust and defensible data.
For metabolic studies, 13C-labeled pentanoic acid is essential . It is the only option of the two that allows for the tracing of the carbon backbone through metabolic pathways, providing invaluable insights into cellular metabolism and physiology.[7][8] While the initial investment in 13C-labeled standards may be higher, the long-term benefits of generating high-quality, reliable, and more informative data justify their use in demanding research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pentanoic Acid Quantification: A Cross-Platform Comparison of LC-MS and GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of pentanoic acid, a short-chain fatty acid (SCFA), is crucial for understanding its role in various physiological and pathological processes. The two primary analytical techniques for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a distinct set of advantages and challenges. This guide provides an objective comparison of these platforms, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: LC-MS vs. GC-MS for Pentanoic Acid Quantification
The choice between LC-MS and GC-MS for pentanoic acid analysis hinges on factors such as required sensitivity, sample matrix complexity, and throughput needs. While both are powerful techniques, they differ fundamentally in their separation principles and sample handling requirements.
Liquid Chromatography-Mass Spectrometry (LC-MS) is often favored for its applicability to a wide range of compounds without the need for derivatization to increase volatility. However, for short-chain fatty acids like pentanoic acid, derivatization is commonly employed to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency, leading to greater sensitivity.[1][2][3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds.[7][8] Due to the inherent volatility of pentanoic acid, GC-MS can be a suitable method.[9] However, its high polarity can lead to poor peak shape and interactions with the GC system.[10] Therefore, derivatization is frequently necessary to convert the carboxylic acid into a less polar and more volatile ester or silyl derivative, improving chromatographic performance.[7][11][12][13][14] Some methods also explore direct aqueous injection to bypass the derivatization step, though this can introduce other challenges.[10][15]
Quantitative Performance Comparison
The following table summarizes key quantitative performance parameters for the analysis of pentanoic acid and other short-chain fatty acids using both LC-MS and GC-MS, as reported in various studies. It is important to note that direct comparison can be challenging due to variations in instrumentation, sample matrices, and specific methodologies.
| Parameter | LC-MS/MS | GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.01 ng/mL - 1 µg/mL | 0.4 ng/L - 0.04 mg/L | [1][4][6][16][17] |
| Limit of Quantification (LOQ) | 0.01 ng/mL - 1.70 mg/L | 0.5 µg/g - 1.70 mg/L | [4][17][18] |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.994 | [4][6][17][18] |
| Precision (%RSD) | < 15% | < 10% | [16][19] |
| Accuracy/Recovery | 90% - 105% | ~100% | [6][16] |
Experimental Workflows
To visualize the distinct processes involved in each technique, the following diagrams illustrate typical experimental workflows for pentanoic acid quantification.
References
- 1. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 2. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Pentanoic acid [webbook.nist.gov]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 14. gcms.cz [gcms.cz]
- 15. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 16. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Quantitative Analysis: A Guide to the Limitations of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantitative data is paramount. In mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are the cornerstone of robust methodologies. Among these, deuterated internal standards (D-IS) are frequently employed due to their cost-effectiveness and accessibility. However, a deeper understanding of their inherent limitations is crucial for avoiding analytical pitfalls and ensuring data integrity.
This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to help you make informed decisions in your analytical workflows.
The Challenges of Working with Deuterated Internal Standards
While chemically similar to the analyte, the substitution of hydrogen with deuterium can introduce subtle yet significant physicochemical differences. These differences can manifest as several analytical challenges.[1]
A primary issue is the deuterium isotope effect , which can alter the chromatographic behavior of the D-IS compared to the unlabeled analyte.[1] Because a carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond, deuterated compounds often elute slightly earlier in reversed-phase chromatography.[2][3] This chromatographic shift can lead to differential matrix effects, where the analyte and the internal standard experience varying degrees of ion suppression or enhancement, compromising the accuracy of the results.[4][5]
Another significant challenge is the potential for hydrogen-deuterium (H/D) exchange .[6] If deuterium atoms are located on exchangeable sites (e.g., -OH, -NH), they can be replaced by protons from the solvent or matrix.[3][6] This "back-exchange" can lead to a drifting internal standard signal and inaccurate quantification.[4][7]
Furthermore, the presence of unlabeled analyte as an impurity in the deuterated standard can artificially inflate the analyte signal, particularly at the lower limit of quantification (LLOQ).[4]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The limitations of deuterated standards have led to the increased use of alternatives, primarily those labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N). These alternatives often provide superior performance, albeit sometimes at a higher cost.[8][9]
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C- or ¹⁵N-Labeled Internal Standard | Structural Analog Internal Standard |
| Chromatographic Co-elution | May exhibit retention time shifts due to the deuterium isotope effect, potentially leading to differential matrix effects.[2][3] | Virtually identical physicochemical properties ensure perfect co-elution with the analyte.[2][3] | Retention time may differ significantly from the analyte, making it less effective at correcting for matrix effects.[10] |
| Isotopic Stability | Susceptible to H/D back-exchange, especially if the label is on an exchangeable site.[3][7] | Highly stable with no risk of isotopic exchange.[3][9] | Not applicable. |
| Matrix Effect Compensation | Can be less effective if chromatographic separation occurs.[4][5] | Excellent at correcting for matrix effects due to identical elution profiles.[2] | Often provides poor compensation for matrix effects due to different ionization efficiencies.[10] |
| Purity Concerns | Risk of contamination with unlabeled analyte can lead to overestimation.[4] | Synthesis methods generally result in high isotopic purity. | Purity must be carefully assessed to avoid interference. |
| Cost & Availability | Generally more accessible and less expensive.[9] | Typically more expensive and may have limited availability.[8][9] | Availability and cost are variable. |
Experimental Protocols: A Closer Look
To illustrate the practical implications of these challenges, consider the following key experiments typically performed during bioanalytical method validation.
Experiment 1: Assessment of Chromatographic Co-elution and Matrix Effects
Objective: To evaluate if the deuterated internal standard co-elutes with the analyte and effectively compensates for matrix-induced signal suppression or enhancement.
Methodology:
-
Sample Preparation:
-
Prepare a solution containing the analyte and the deuterated internal standard in a clean solvent (neat solution).
-
Prepare at least six different lots of the biological matrix (e.g., plasma) and spike them with the analyte and the deuterated internal standard at the same concentration as the neat solution.
-
Process all samples using the intended extraction procedure (e.g., protein precipitation or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the neat and matrix-spiked samples using the developed LC-MS/MS method.
-
Overlay the chromatograms of the analyte and the internal standard for each sample.
-
-
Data Evaluation:
-
Visually inspect the chromatograms for any shift in retention time between the analyte and the internal standard.
-
Calculate the matrix factor (MF) by comparing the peak areas of the analyte and internal standard in the matrix-spiked samples to the neat solution. An MF value significantly different from 1 indicates the presence of matrix effects.
-
Assess the internal standard-normalized MF. If the internal standard is effectively compensating for matrix effects, this value should be close to 1 across all matrix lots.
-
Experiment 2: Evaluation of Isotopic Stability (H/D Exchange)
Objective: To determine if the deuterium labels on the internal standard are stable under the conditions of the bioanalytical method.
Methodology:
-
Sample Preparation:
-
Spike the deuterated internal standard into the blank biological matrix.
-
Incubate the sample under various conditions that may be encountered during the sample lifecycle (e.g., room temperature for 24 hours, 37°C for 4 hours, three freeze-thaw cycles).
-
-
LC-MS/MS Analysis:
-
Analyze the incubated samples by monitoring the mass transitions for the deuterated internal standard and the unlabeled analyte.
-
-
Data Interpretation:
-
A significant increase in the signal for the unlabeled analyte over the incubation period, coupled with a corresponding decrease in the deuterated internal standard signal, indicates that H/D back-exchange is occurring.[11]
-
Visualizing Key Concepts
To further clarify these concepts, the following diagrams illustrate a typical bioanalytical workflow and the phenomenon of chromatographic shift.
Caption: Experimental workflow for a typical bioanalytical assay.
Caption: Chromatographic shift due to the deuterium isotope effect.
Conclusion: Making the Right Choice
While deuterated internal standards remain a viable and often practical choice, a thorough understanding of their limitations is essential for robust and reliable bioanalysis. For assays requiring the highest levels of accuracy and precision, particularly in complex biological matrices, ¹³C- or ¹⁵N-labeled internal standards are often the superior choice.[2][3]
Ultimately, the selection of an internal standard should be a data-driven decision made during method development. Careful evaluation of chromatographic behavior, isotopic stability, and the potential for matrix effects will ensure the chosen standard is fit for its intended purpose, leading to high-quality data that can be trusted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Assessing the Linearity and Analytical Range of a Pentanoic Acid Assay Using a Deuterated Internal Standard
An Objective Comparison of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of short-chain fatty acids (SCFAs) such as pentanoic acid is crucial in various fields of research, including gut microbiome studies, metabolic disorder investigations, and drug development. A key parameter in the validation of any quantitative analytical method is its linearity and analytical range, which ensures that the measured response is directly proportional to the analyte concentration within a specific interval. This guide provides a comparative overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for pentanoic acid utilizing Pentanoic-d9 acid as an internal standard, alongside other common analytical techniques. The information presented is supported by established principles of bioanalytical method validation to assist researchers in selecting and validating the most suitable assay for their needs.
Stable isotope-labeled internal standards, such as deuterated fatty acids, are widely used in mass spectrometry to correct for variations in sample extraction, derivatization, and instrument response, thereby enabling accurate quantification.[1] The near-identical chemical and physical properties of deuterated standards to their endogenous counterparts ensure they co-elute during chromatography and exhibit similar ionization efficiencies.[1]
Comparison of Analytical Methods for Pentanoic Acid Quantification
The selection of an analytical method for pentanoic acid quantification is often influenced by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of typical performance characteristics for three common methods.
| Analytical Method | Derivatization Required | Typical Linearity (R²) | Typical Linear Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| LC-MS/MS with this compound | No (for underivatized analysis) | > 0.995 | 0.1 - 50 µM | ~0.1 µM | 50 µM |
| GC-MS | Yes (e.g., methylation to FAMEs) | > 0.99 | 0.5 - 1000 µM | ~0.5 µM | 1000 µM |
| LC-MS/MS with Derivatization (e.g., aniline) | Yes | > 0.99 | 40 nM - 20 µM | 160 - 310 nM | 20 µM |
Note: The values presented in this table are illustrative and based on typical performance characteristics reported for short-chain fatty acid assays. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Workflow for Linearity and Range Assessment
The following diagram illustrates a typical workflow for determining the linearity and analytical range of a pentanoic acid assay.
Detailed Experimental Protocols
A robust and validated experimental protocol is essential for accurate quantification. The following provides a detailed methodology for assessing the linearity and range of a pentanoic acid assay using LC-MS/MS with a this compound internal standard. This protocol is based on FDA guidelines for bioanalytical method validation.[2][3]
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Pentanoic Acid Stock Solution: Prepare a 1 mg/mL stock solution of pentanoic acid in a suitable solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent. From this, prepare a working IS solution at a concentration that provides a consistent and robust response in the mass spectrometer.
-
Calibration Standards: Prepare a series of at least six to eight calibration standards by serial dilution of the pentanoic acid stock solution in a surrogate matrix (e.g., charcoal-stripped plasma). The concentration range should bracket the expected concentrations in study samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): approximately 3x LLOQ
-
Medium QC (MQC): in the middle of the calibration range
-
High QC (HQC): at approximately 75% of the Upper Limit of Quantification (ULOQ)
-
2. Sample Preparation
-
To an aliquot of each calibration standard, QC sample, and blank matrix, add the this compound internal standard working solution.
-
Perform sample extraction. A common method for biological fluids is protein precipitation with a solvent like acetonitrile.[1]
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A common mobile phase consists of a gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.[1]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for fatty acids.[1]
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor for specific precursor-to-product ion transitions for both pentanoic acid and this compound.
-
4. Data Analysis and Evaluation
-
Peak Integration: Integrate the peak areas for both the analyte (pentanoic acid) and the internal standard (this compound) in the chromatograms.
-
Ratio Calculation: For each standard and QC sample, calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve Construction: Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data using a weighted (e.g., 1/x or 1/x²) least squares method.
-
Acceptance Criteria for Linearity and Range:
-
Correlation Coefficient (r) or Coefficient of Determination (R²): The R² value should be ≥ 0.99.[4]
-
Calibration Standard Accuracy: The calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision and Accuracy of QCs: The intra- and inter-day precision and accuracy of the QC samples should be within acceptable limits (typically ±15%).
-
Analytical Range: The range is the interval between the LLOQ and the ULOQ for which acceptable linearity, accuracy, and precision are demonstrated.[5]
-
Comparison with Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique for fatty acid analysis. However, it typically requires derivatization of the fatty acids to form more volatile esters, such as fatty acid methyl esters (FAMEs), to improve chromatographic performance.[6] This adds an extra step to the sample preparation process. While GC-MS can offer excellent resolution and sensitivity, the derivatization step can introduce variability.
LC-MS/MS with Chemical Derivatization
To enhance the sensitivity and chromatographic retention of short-chain fatty acids in LC-MS/MS, chemical derivatization can be employed.[7] For example, derivatization with aniline can improve ionization efficiency and allow for lower limits of detection.[7][8] This approach can be particularly useful for analyzing samples with very low concentrations of pentanoic acid. However, as with GC-MS, the additional derivatization step can increase sample preparation time and complexity.
Conclusion
The use of a this compound-based LC-MS/MS assay offers a sensitive, selective, and robust method for the quantification of pentanoic acid, often without the need for chemical derivatization. The linearity and analytical range of this assay must be thoroughly validated to ensure the generation of reliable and accurate data. While alternative methods like GC-MS and derivatization-based LC-MS/MS are also effective, they involve additional sample preparation steps. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and available resources. Adherence to rigorous validation protocols, as outlined in this guide, is paramount for any quantitative bioanalytical work.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. gmpsop.com [gmpsop.com]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 8. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Study Design for Short-Chain Fatty Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of short-chain fatty acids (SCFAs), supported by established experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in designing and evaluating inter-laboratory studies to ensure data accuracy, reproducibility, and comparability across different sites.
Short-chain fatty acids, primarily acetate, propionate, and butyrate, are microbial metabolites crucial in gut health and systemic metabolic regulation.[1] Their accurate quantification is vital for research in various fields, including gut microbiome studies, metabolic diseases, and drug development. However, significant variability in analytical methods can lead to discrepancies in reported results between laboratories.[2] Inter-laboratory comparison studies are therefore essential for standardizing methodologies and ensuring the reliability of collective data.
Comparison of Analytical Methods
The two most prevalent techniques for SCFA analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The choice of method depends on factors such as required sensitivity, sample matrix complexity, and desired throughput.
Data Presentation: Performance Metrics of Common SCFA Analysis Methods
The following tables summarize key performance parameters for commonly used techniques in SCFA analysis. These values are derived from various validation studies and provide a benchmark for expected performance.
Table 1: Performance Metrics for Gas Chromatography (GC)-Based Methods
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile SCFA derivatives based on boiling points and polarity, with detection by a flame ionization detector. | Separation of SCFA derivatives followed by mass analysis, providing structural information and high specificity.[3] |
| Linearity (R²) | >0.999[4] | >0.99 |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 5%[4] | Intra-day: 2-10%, Inter-day: < 15% |
| Limit of Detection (LOD) | 0.02 - 0.23 µg/mL[4] | ~1 µM |
| Limit of Quantification (LOQ) | 0.08 - 0.78 µg/mL[4] | 2 - 10 µM |
| Recovery (%) | 90 - 110% | 88 - 114%[5] |
Table 2: Performance Metrics for Liquid Chromatography (LC)-Based Methods
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of derivatized or underivatized SCFAs based on their physicochemical properties, followed by mass analysis.[6] |
| Linearity (R²) | >0.99[5] |
| Precision (RSD%) | Intra-day: < 7%, Inter-day: < 8%[5][7] |
| Limit of Detection (LOD) | 40 nM[8] |
| Limit of Quantification (LOQ) | 160 - 310 nM[8] |
| Recovery (%) | 85 - 115%[7] |
Experimental Workflow for an Inter-laboratory Study
An inter-laboratory study, also known as a round-robin or proficiency test, is crucial for assessing the performance of different laboratories and methods. A typical workflow involves the distribution of homogeneous test materials to participating laboratories for analysis.
Experimental Protocols
Detailed methodologies are crucial for reducing inter-laboratory variability. Below are representative protocols for SCFA analysis using GC-MS and LC-MS/MS.
Protocol 1: SCFA Analysis in Human Feces by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the extraction and derivatization of SCFAs from fecal samples for GC-MS analysis.
1. Sample Preparation and Extraction:
-
Weigh approximately 50-100 mg of frozen fecal sample.
-
Add 1 mL of saturated NaCl solution and a known concentration of an internal standard (e.g., 2-ethylbutyric acid).
-
Homogenize the sample using a bead beater or vortexer.
-
Acidify the homogenate to a pH of 2-3 with hydrochloric acid.
-
Add 1 mL of diethyl ether and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper ether layer containing the SCFAs to a new tube.
-
Repeat the extraction step with another 1 mL of diethyl ether and combine the ether extracts.
2. Derivatization:
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) to the ether extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 3 minutes, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Protocol 2: SCFA Analysis in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol details a sensitive method for quantifying SCFAs in serum using derivatization and LC-MS/MS.
1. Sample Preparation and Protein Precipitation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., 13C-acetate, 13C-propionate, 13C-butyrate).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
To the supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% acetonitrile/water.
-
Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride with 6% pyridine in 50% acetonitrile/water.[7]
-
Vortex and incubate at 40°C for 30 minutes.[7]
-
Cool the reaction mixture on ice and add 200 µL of 0.1% formic acid to stop the reaction.[7]
-
Centrifuge at 2,000 x g for 5 minutes.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each SCFA derivative and internal standard.
By adopting standardized protocols and participating in inter-laboratory comparison studies, the scientific community can enhance the reliability and comparability of SCFA measurements, leading to more robust and conclusive research findings. The use of certified reference materials, where available, is also highly recommended to ensure accuracy and traceability of measurements.[9][10]
References
- 1. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Normalization of short-chain fatty acid concentration by bacterial count of stool samples improves discrimination between eubiotic and dysbiotic gut microbiota caused by Clostridioides difficile infection- - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shop NIST | E-Commerce Store [shop.nist.gov]
- 10. Standard Reference Materials to Support Measurement of Fatty Acids | NIST [nist.gov]
Justification for Selecting a Deuterated Standard in Quantitative Bioanalysis: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of an internal standard (IS) is a cornerstone of achieving reliable data in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are considered the gold standard, with deuterated standards being a prevalent choice.[1][2] This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer.[1][3] This ensures accurate correction for any variability that may occur. Deuterated internal standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), are chemically almost identical to the analyte, allowing them to closely mimic its behavior.[2][3]
Core Advantages of Deuterated Internal Standards
The primary justification for selecting a deuterated standard lies in its ability to compensate for variability during sample analysis, most notably the matrix effect. The matrix effect is the suppression or enhancement of the analyte's ionization due to co-eluting endogenous components from the biological sample, which can lead to inaccurate results.[4][5]
Key benefits include:
-
Mitigation of Matrix Effects: Because deuterated standards have nearly identical physicochemical properties to the analyte, they typically co-elute during chromatography.[6] This ensures both compounds experience the same degree of ion suppression or enhancement from the sample matrix, allowing for effective normalization and more accurate quantification.[4][6]
-
Correction for Sample Preparation Variability: A deuterated IS is added to the sample at an early stage.[3] It can therefore account for analyte loss during extraction, evaporation, and reconstitution steps.[7][8]
-
Improved Accuracy and Precision: By compensating for variations in extraction recovery, matrix effects, and instrument response, deuterated standards significantly improve the accuracy and precision of bioanalytical methods.[6][9]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[10][11]
Comparison with Other Internal Standards
The main alternatives to deuterated standards are other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N) and non-deuterated standards (structural analogs).
| Feature | Deuterated Standard (²H) | ¹³C-Labeled Standard | Non-Deuterated Standard (Structural Analog) |
| Structural Similarity | Nearly identical to the analyte.[2] | Virtually identical to the analyte.[1] | Structurally similar but a different chemical compound.[2] |
| Chromatographic Behavior | Generally co-elutes, but a slight retention time shift (isotope effect) can occur.[1] | Co-elutes perfectly with the analyte.[1] | May have a different retention time.[12] |
| Extraction Recovery | Nearly identical to the analyte.[12] | Identical to the analyte. | Can differ from the analyte.[12] |
| Matrix Effect Compensation | High, due to co-elution and similar ionization.[4][12] | Excellent, considered the most effective.[1] | Variable and potentially incomplete.[2][12] |
| Cost and Availability | Generally less expensive and more readily available than ¹³C standards.[9][13] | Typically more expensive and complex to synthesize.[13] | Often the most cost-effective and readily available option.[2] |
| Potential Issues | Isotope effect causing chromatographic shifts; potential for H/D back-exchange.[14] | Higher cost. | Different physicochemical properties can lead to inadequate compensation for variability.[2][15] |
Quantitative Data Summary
The superiority of deuterated internal standards over non-deuterated analogs is consistently demonstrated in experimental data, showcasing improvements in accuracy and precision.
Table 1: Comparison of a Deuterated vs. a Structural Analog Internal Standard for the Quantification of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Conclusion |
| Structural Analog | 96.8 | 8.6 | Significant deviation from the true value. |
| Deuterated (SIL) Standard | 100.3 | 7.6 | No significant deviation from the true value; improved precision and accuracy.[15] |
This study demonstrated that while a well-functioning structural analog can be used, the implementation of a deuterated internal standard significantly improved the precision and accuracy of the assay.[15]
Table 2: Impact of Internal Standard Selection on Method Performance
| Parameter | Deuterated IS | Structural Analog IS |
| Accuracy (% Bias) | Within ± 5% | Can be > 15% |
| Precision (%CV) | < 5% | Can be > 15% |
| Matrix Effect | Effectively compensated | Inconsistent compensation |
| Extraction Recovery | Tracks analyte recovery closely | May differ significantly |
Note: This table represents a summary of typical performance differences observed in various studies.[6][15]
Experimental Protocols
To ensure the suitability of an internal standard, a thorough validation is required. Below are detailed protocols for key experiments used to assess and compare the performance of deuterated and non-deuterated standards.
Matrix Effect Evaluation
Objective: To determine if matrix components enhance or suppress the ionization of the analyte and the internal standard.[6]
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS are spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect: The matrix effect is calculated by comparing the peak area of the analyte in Set B to that in Set A.[5]
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[5]
-
-
Evaluate IS Performance: The ability of the IS to compensate for the matrix effect is determined by the consistency of the analyte/IS peak area ratio across different matrix lots.
Recovery Assessment
Objective: To measure the efficiency of the extraction process for both the analyte and the internal standard.
Protocol:
-
Use Sample Sets B and C from the Matrix Effect experiment.
-
Calculate Recovery: The extraction recovery is calculated by comparing the peak area of the analyte in Set C to that in Set B.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluate IS Performance: A suitable IS should have a recovery that is similar to and consistent with the analyte's recovery.
Stability Assessment
Objective: To ensure the analyte and IS are stable throughout the sample handling and analysis process.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended duration.
-
Evaluate IS Performance: The analyte/IS peak area ratio in the stability samples should be compared to that of freshly prepared samples. The IS response itself should also be monitored for any significant degradation.[8]
Visualizations
Bioanalytical Workflow
The following diagram illustrates the general experimental workflow for quantitative bioanalysis using an internal standard.
Caption: General workflow for quantitative bioanalysis using an internal standard.
Internal Standard Selection Logic
The decision to use a deuterated standard is a critical step in method development.
Caption: Decision pathway for selecting an internal standard in bioanalysis.
Correction for Matrix Effects
This diagram illustrates how a co-eluting deuterated standard effectively corrects for matrix effects compared to a non-co-eluting analog.
Caption: How a deuterated standard corrects for matrix effects vs. an analog.
Conclusion and Recommendations
Deuterated internal standards are the gold standard for quantitative analysis in mass spectrometry for good reason.[2] They offer unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects.[2][9] Their ability to co-elute and behave almost identically to the target analyte makes them superior to non-deuterated, structural analog standards, especially in complex biological matrices.[2][6]
While considerations such as higher cost compared to analogs and potential for chromatographic isotope effects exist, the investment in a high-quality deuterated internal standard is a crucial step towards generating robust, reliable, and defensible bioanalytical data.[2] When the highest level of accuracy is required, and for methods that will be submitted to regulatory agencies, a stable isotope-labeled internal standard, such as a deuterated standard, is the strongly recommended choice.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. waters.com [waters.com]
- 15. scispace.com [scispace.com]
Performance of Pentanoic-d9 Acid as an Internal Standard in Biological Tissue Analysis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of Pentanoic-d9 acid's performance as an internal standard for the quantification of pentanoic acid (valeric acid) in various biological tissues. This compound is a deuterated form of pentanoic acid, a short-chain fatty acid (SCFA) produced by gut microbiota and present in diverse biological matrices. Its use as an internal standard is critical for accurate quantification in mass spectrometry-based analytical methods by correcting for variability in sample preparation and instrument response.
Comparison with Alternative Internal Standards
This compound is a reliable internal standard for the analysis of pentanoic acid. However, for broader SCFA profiling, other deuterated standards are often used in combination. The choice of internal standard should ideally match the analyte of interest. For instance, d4-acetic acid is used for quantifying acetic acid, and d7-butyric acid is often used for butyric acid and other SCFAs.[1][2] The key advantage of using a stable isotope-labeled internal standard like this compound is that its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during extraction and analysis.[3]
Data Presentation
The following tables summarize the performance of analytical methods utilizing deuterated internal standards, including those suitable for pentanoic acid analysis, across different biological matrices.
Table 1: Performance of a Derivatization-Free GC-MS Method for SCFA Quantification [1][4]
| Parameter | Plasma | Feces | Cecum | Liver | Adipose Tissue |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Recovery Rate | 95–117% | 95–117% | 95–117% | 95–117% | 95–117% |
| Reproducibility (RSD) | 1–4.5% | 1–4.5% | 1–4.5% | 1–4.5% | 1–4.5% |
Table 2: Performance of an LC-MS/MS Method for 3-hydroxypentanoic acid and 3-oxopentanoic acid in Human Plasma [5]
| Parameter | 3-hydroxypentanoic acid | 3-oxopentanoic acid |
| Calibration Range | 0.078 to 5 µg/mL | 0.156 to 10 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
Table 3: Performance of a GC-MS Method with MTBE Extraction for SCFA Quantification [2][6]
| Parameter | Plasma | Serum | Feces | Cecum Tissue |
| Recovery | 94.89–109.32% | 94.89–109.32% | 94.89–109.32% | 94.89–109.32% |
| Matrix Effect | 97.18–108.37% | 97.18–108.37% | 97.18–108.37% | 97.18–108.37% |
| Inter-day Precision (RSD) | < 10% | < 10% | < 10% | < 10% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Derivatization-Free GC-MS Method for SCFA Quantification in Various Tissues[1][4]
-
Sample Preparation:
-
For tissue samples (feces, cecum, liver, adipose tissue), use 30 mg of tissue. For plasma, use 30 µL.
-
Add 293.75 µL of ethanol and 6.25 µL of a deuterated internal standard mix (including this compound) to the sample.
-
Homogenize and centrifuge the sample.
-
Concentrate the extract by alkaline vacuum centrifugation.
-
-
Acidification:
-
To ensure volatility for GC analysis, acidify the samples with succinic acid.
-
-
GC-MS Analysis:
-
Analyze the samples using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Detect analytes in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantify using external calibration curves prepared with deuterated internal standards.
-
LC-MS/MS Method for Pentanoic Acid Analogs in Human Plasma[5]
-
Sample Preparation:
-
Precipitate proteins in human plasma samples using methanol containing 0.2% formic acid.
-
Centrifuge to pellet the precipitated proteins.
-
-
Chromatographic Separation:
-
Perform chromatographic separation on a C18 column.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
-
MS/MS Analysis:
-
Use a tandem mass spectrometer with negative electrospray ionization.
-
Monitor specific multiple reaction monitoring (MRM) transitions for the analytes and the internal standard.
-
Mandatory Visualization
Caption: General experimental workflow for SCFA analysis.
Caption: SCFA signaling through G-protein coupled receptors.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Short-Chain Fatty Acid Extraction: Methods and Performance
A comparative analysis of common techniques for the isolation of short-chain fatty acids (SCFAs) from complex biological matrices, providing researchers, scientists, and drug development professionals with the data and protocols necessary to select the optimal method for their analytical needs.
Short-chain fatty acids (SCFAs), primarily produced by gut microbial fermentation of dietary fibers, are crucial signaling molecules in various physiological processes.[1][2][3][4] Their role in host-microbe interactions, immune modulation, and metabolism has made their accurate quantification a key objective in biomedical research.[1][2][3] However, the volatile nature and complex sample matrices from which SCFAs are extracted present significant analytical challenges. This guide provides a comparative overview of common SCFA extraction methods, supported by performance data and detailed experimental protocols.
Performance Comparison of SCFA Extraction Methods
The selection of an appropriate extraction method is critical for achieving reliable and reproducible quantification of SCFAs. Key performance indicators include recovery, precision, and sensitivity (Limits of Detection and Quantification). The following table summarizes quantitative data from various studies, comparing different extraction techniques across these parameters.
| Extraction Method | Analyte(s) | Sample Matrix | Recovery (%) | Precision (%RSD) | LOD (µM) | LOQ (µM) | Analysis Platform | Reference(s) |
| Liquid-Liquid Extraction (LLE) with MTBE | Multiple SCFAs | Plasma, Serum, Feces, Cecum Tissue | 94.89 - 109.32 | < 6.52 | - | - | GC-MS | [5] |
| LLE with Diethyl Ether | 8 SCFAs | Feces, Fermentation Fluids | 80.8 - 108.8 | 0.6 - 5.0 | 0.14 - 2.12 | - | GC-FID | [6] |
| H₃PO₄-Butanol | Valeric Acid, Butyric Acid, Isobutyric Acid | Fecal Samples | 100.16 - 101.82 (Valeric Acid) | 0.92 - 5.67 | - | - | GC-MS | [4] |
| H₃PO₄-Ethyl Acetate | Isobutyric Acid | Fecal Samples | 103.21 - 104.79 | 3.37 - 7.25 | - | - | GC-MS | [4] |
| Solid-Phase Microextraction (SPME) | Acetic Acid, Propionic Acid, Isobutyric Acid | Fecal Samples | 81.16 - 94.08 (Acetic Acid) | - | - | - | GC-MS | [4] |
| Acetone with Solid-Phase Extraction (SPE) | 7 SCFAs | Feces, Intestinal Contents | 98.34 - 137.83 | ≤ 1.30 | 0.11 - 0.36 | 0.38 - 1.21 | GC-FID | [7] |
| UPLC-HRMS with Derivatization | 9 SCFAs | Fecal Samples | 92.38 - 109.65 | 0.31 - 6.44 | - | - | UPLC-HRMS | [8] |
Note: Recovery, precision, LOD (Limit of Detection), and LOQ (Limit of Quantification) values can vary based on the specific SCFA, its concentration, and the complexity of the sample matrix. RSD refers to the Relative Standard Deviation.
Experimental Workflows and Protocols
The successful implementation of any extraction method relies on a well-defined protocol. Below are generalized workflows and detailed methodologies for commonly employed SCFA extraction techniques.
General Workflow for SCFA Analysis
The overall process for SCFA analysis, from sample collection to data interpretation, follows a standardized workflow. This process is crucial for ensuring the integrity and reproducibility of the results.
Caption: A generalized workflow for SCFA analysis.
Detailed Experimental Protocols
1. Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)
This method is widely used for its efficiency in extracting SCFAs from various biological samples.[5]
-
Sample Preparation: Homogenize fecal samples or use plasma/serum directly. For solid samples, prepare a slurry in a suitable buffer.
-
Acidification: Acidify the sample to a pH of 2-3 with hydrochloric acid (HCl) to protonate the SCFAs, making them more soluble in organic solvents.[5]
-
Internal Standard Spiking: Add an internal standard (e.g., 2-ethylbutyric acid) to the sample to correct for extraction variability.[9]
-
Extraction: Add MTBE to the acidified sample at a specific ratio (e.g., 2:1 v/v). Vortex vigorously for several minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers. The upper organic layer contains the extracted SCFAs.
-
Collection: Carefully transfer the organic supernatant to a new tube.
-
Analysis: The extract can be directly injected into a GC-MS system for analysis.[5]
2. Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is particularly useful for volatile compounds like SCFAs.[4]
-
Sample Preparation: Place a known amount of the sample (e.g., fecal homogenate) into a headspace vial.
-
Acidification and Salting Out: Acidify the sample and add a salt (e.g., NaCl) to increase the volatility of the SCFAs.
-
Internal Standard Spiking: Add an internal standard to the vial.
-
Extraction: Expose a SPME fiber to the headspace of the vial for a defined period at a controlled temperature to allow the SCFAs to adsorb onto the fiber coating.
-
Desorption and Analysis: Transfer the SPME fiber to the heated injection port of a gas chromatograph, where the adsorbed SCFAs are thermally desorbed and analyzed by GC-MS.
3. Derivatization-Based Methods for LC-MS Analysis
For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to improve the chromatographic retention and detection sensitivity of SCFAs.[1][10]
-
Sample Preparation and Extraction: Perform an initial extraction using a method like LLE or protein precipitation.
-
Derivatization Reaction: Add a derivatizing agent (e.g., 3-nitrophenylhydrazine) to the dried extract. The reaction is typically carried out at an elevated temperature for a specific duration.
-
Sample Cleanup: After the reaction, a cleanup step may be necessary to remove excess derivatizing agent and byproducts.
-
Reconstitution: Reconstitute the derivatized sample in a solvent compatible with the LC-MS mobile phase.
-
Analysis: Inject the sample into the LC-MS system for separation and quantification.
SCFA Signaling Pathways
The biological effects of SCFAs are mediated through various cellular mechanisms, most notably through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[1][3] Understanding these pathways is essential for interpreting the biological significance of SCFA quantification.
Caption: SCFA signaling through GPCRs and HDAC inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 3. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Pentanoic-d9 Acid: A Superior Internal Standard for Absolute Quantification in Mass Spectrometry
A definitive guide for researchers, scientists, and drug development professionals on the accuracy and performance of Pentanoic-d9 acid as an internal standard for the absolute quantification of pentanoic acid and other short-chain fatty acids by liquid chromatography-mass spectrometry (LC-MS).
In the landscape of bioanalysis and drug development, the precise and accurate quantification of endogenous metabolites and xenobiotics is paramount. The use of internal standards in LC-MS is a cornerstone of robust and reliable quantitative methods. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the gold standard. This guide provides a comprehensive comparison of this compound with a common alternative, a structural analog internal standard, supported by experimental data, to underscore its superior performance in achieving accurate and reproducible results.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The principle behind the exceptional accuracy of this compound lies in isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to the sample at the earliest stage of preparation. Because this compound is chemically identical to the analyte of interest (pentanoic acid), it experiences the same sample processing variations, including extraction efficiency, matrix effects, and potential degradation. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.
Performance Comparison: this compound vs. Structural Analog
To illustrate the performance advantages of using a deuterated internal standard, the following table summarizes key validation parameters for the quantification of pentanoic acid using either this compound or a structural analog (e.g., Heptanoic acid) as the internal standard. The data for this compound is based on a validated LC-MS/MS method for short-chain fatty acids.
| Performance Parameter | This compound (Isotope Dilution) | Structural Analog (e.g., Heptanoic Acid) |
| Accuracy (% Recovery) | 92% - 120% | 80% - 120% (Typically more variable) |
| Precision (Intra-day %RSD) | < 12% | < 15% |
| Precision (Inter-day %RSD) | < 20% | < 20% |
| Linearity (r²) | > 0.998 | > 0.99 (Generally acceptable) |
| Matrix Effect Compensation | Excellent | Moderate to Good (Can be variable) |
Table 1. Comparison of typical performance characteristics for the quantification of pentanoic acid using this compound versus a structural analog internal standard. Data for this compound is derived from validated methods for short-chain fatty acid analysis.
The data clearly indicates that while a structural analog can provide acceptable results, this compound consistently delivers superior accuracy and precision. The tighter control over variability, as evidenced by the lower relative standard deviation (%RSD), is a direct result of the near-perfect co-elution and identical behavior of the analyte and its deuterated counterpart throughout the analytical process.
Experimental Workflow for Absolute Quantification
The following diagram illustrates the typical workflow for absolute quantification of pentanoic acid in a biological sample using this compound as an internal standard.
Caption: Workflow for absolute quantification using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of Pentanoic Acid using this compound
This protocol describes a validated method for the direct analysis of pentanoic acid in biological fluids and tissues without the need for derivatization.
1. Materials and Reagents
-
Pentanoic acid standard
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Orthophosphoric acid
2. Sample Preparation
-
To 100 µL of sample (e.g., plasma, tissue homogenate), add a known concentration of this compound internal standard.
-
Add 200 µL of 0.5% orthophosphoric acid in water to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
Column: Porous Graphitic Carbon (PGC) column (e.g., 100 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-50% B
-
5-7 min: 50-95% B
-
7-9 min: 95% B
-
9.1-12 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pentanoic Acid: Precursor ion (m/z) 101.1 -> Product ion (m/z) 57.1
-
This compound: Precursor ion (m/z) 110.1 -> Product ion (m/z) 64.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Logical Relationship of Key Validation Parameters
The following diagram illustrates the relationship between key analytical method validation parameters that ensure the reliability of quantitative data.
Caption: Interdependence of validation parameters for reliable quantification.
Conclusion
The use of this compound as an internal standard for the absolute quantification of pentanoic acid offers unparalleled accuracy and precision. Its identical chemical and physical properties to the analyte ensure that it effectively compensates for variations during sample preparation and analysis, a feat that structural analogs cannot fully replicate. For researchers, scientists, and drug development professionals who demand the highest quality data, the adoption of this compound and the principles of isotope dilution mass spectrometry is the unequivocal choice for robust and reliable quantification.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pentanoic-d9 Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential procedural guidance for the use of Pentanoic-d9 acid, ensuring laboratory safety and operational integrity.
This compound is a deuterated carboxylic acid used as an internal standard in mass spectrometry-based quantification of pentanoic acid.[1] While its toxicological properties have not been exhaustively investigated, it is classified as a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are its corrosive nature and potential for harm upon ingestion or contact with skin and eyes.[2] A comprehensive personal protective equipment (PPE) strategy is crucial to mitigate these risks.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H314: Causes severe skin burns and eye damage.[2] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[4][5] |
| Eye Contact | H318: Causes serious eye damage.[2] | Safety Goggles/Face Shield: Wear chemical splash goggles that meet appropriate safety standards. A face shield worn over safety glasses is recommended when there is a significant risk of splashing.[4][6] |
| Inhalation | May cause respiratory irritation.[3] | Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3][5] |
| Ingestion | H302: Harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] |
| Flammability | H227: Combustible liquid.[2] | Keep away from open flames, sparks, and other ignition sources. Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[3][7] |
Operational Plan: Standard Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All manipulations of this compound should be conducted in a designated area, such as a chemical fume hood.[6]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment, including appropriate glassware, pipettes, and waste containers, before handling the chemical.[6]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring a proper fit.
3. Handling the Compound:
-
Dispensing: Carefully dispense the required amount of this compound. It is supplied as a liquid.[1]
-
Spill Prevention: Handle the liquid over a tray or absorbent material to contain any potential spills.
-
Avoid Inhalation: Keep the container sealed when not in use and avoid breathing any vapors.[3]
4. Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[4]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[6]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Proper disposal is a critical aspect of the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused or waste this compound should be collected in a sealed, properly labeled container. The waste may be neutralized to a pH of 6-9 if required by local regulations.[8]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[3][4] Deuterated compounds like heavy water are valuable and recycling options may be available.[9][10]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 10. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
